molecular formula C8H7FO5S B6597569 2-[4-(fluorosulfonyl)phenoxy]acetic acid CAS No. 34380-54-6

2-[4-(fluorosulfonyl)phenoxy]acetic acid

Número de catálogo: B6597569
Número CAS: 34380-54-6
Peso molecular: 234.20 g/mol
Clave InChI: OAHYDXIOUOXLML-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-[4-(fluorosulfonyl)phenoxy]acetic acid is a useful research compound. Its molecular formula is C8H7FO5S and its molecular weight is 234.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(fluorosulfonyl)phenoxy]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(fluorosulfonyl)phenoxy]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(4-fluorosulfonylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO5S/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHYDXIOUOXLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)O)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00879339
Record name P-SO2F PHENOXYACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34380-54-6
Record name P-SO2F PHENOXYACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Mechanism of action for fluorosulfonyl phenoxyacetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to SuFEx-Enabled Covalent Probes

Executive Summary

Fluorosulfonyl phenoxyacetic acid derivatives represent a specialized class of covalent chemical probes and targeted inhibitors in modern drug discovery. These molecules synergize two distinct functional domains: the phenoxyacetic acid scaffold , a privileged pharmacophore known for binding fatty acid receptors (e.g., FFA1/GPR40), auxin receptors, and PPARs; and the fluorosulfonyl (


)  warhead, a latent electrophile capable of Sulfur-Fluoride Exchange (SuFEx).

Unlike traditional covalent inhibitors that rely on highly reactive acrylamides (targeting cysteine), fluorosulfonyl derivatives offer context-dependent reactivity . They are metabolically stable in plasma but react specifically with nucleophilic residues (Tyrosine, Serine, Lysine, Histidine) within a protein binding pocket, driven by local environmental catalysis. This guide details their mechanism, kinetic characterization, and application in Activity-Based Protein Profiling (ABPP).

Part 1: Chemical Mechanism of Action (MoA)
1.1 The SuFEx Reaction Paradigm

The core mechanism of action is Sulfur-Fluoride Exchange (SuFEx) .[1] The fluorosulfonyl group is a "sleeping beauty" warhead: it is inert to general hydrolysis and non-specific reaction with free thiols (e.g., glutathione) but becomes highly reactive when properly positioned within an enzyme active site.

The Reaction Coordinate:

  • Binding Event (

    
    ):  The phenoxyacetic acid moiety directs the molecule to the target protein's hydrophobic pocket or carboxylate-binding site.
    
  • Proximity-Induced Activation: The protein environment activates the warhead. This often involves:

    • Hydrogen Bonding: Residues stabilize the departing fluoride ion.

    • Base Catalysis: A nearby basic residue (e.g., Histidine) deprotonates the nucleophile (e.g., Tyrosine

      
      ).
      
  • Covalent Bond Formation (

    
    ):  The nucleophile attacks the Sulfur(VI) center, expelling fluoride and forming a stable sulfonate ester or sulfonamide bond.
    
1.2 Selectivity Profile
  • Target Residues: Primarily Tyrosine (Tyr) and Serine (Ser) , with occasional reaction at Lysine (Lys) and Histidine (His) . This expands the "druggable" proteome beyond Cysteine-targeting acrylamides.

  • Stability: The S-F bond is highly stable (Bond Dissociation Energy

    
    ), preventing premature degradation in biological media.
    
Part 2: Visualization of Signaling & Mechanism
2.1 SuFEx Reaction Mechanism

The following diagram illustrates the nucleophilic attack of a protein Tyrosine residue on the fluorosulfonyl warhead, mediated by a neighboring Histidine base.

SuFEx_Mechanism Substrate Fluorosulfonyl Inhibitor Complex Michaelis Complex (Non-covalent) Substrate->Complex Binding (KI) Phenoxyacetic Acid Scaffold Note1 Warhead: -SO2F Latent Electrophile Substrate->Note1 Protein Target Protein (Active Site) Protein->Complex Recruitment TS Transition State (Penta-coordinate S) Complex->TS Activation (His-assisted deprotonation) Note2 Nucleophile: Tyr-OH Base: His-N: Complex->Note2 Product Covalent Adduct (Sulfonate Ester) TS->Product Fluoride Ejection (kinact)

Caption: Step-wise mechanism of SuFEx-mediated covalent inhibition targeting a Tyrosine residue.

Part 3: Experimental Protocols
3.1 Synthesis of the Warhead

Objective: Install the


 group onto a phenol precursor.
  • Reagents: 2-phenoxyacetic acid precursor (with available phenol or amine), Sulfuryl Fluoride (

    
    ) gas or AISF (4-Acetylamino-benzenesulfonyl fluoride).
    
  • Procedure:

    • Dissolve the phenolic precursor in DCM/Water biphasic system.

    • Add DIPEA (3.0 equiv).

    • Bubble

      
       gas (or add AISF solid) at room temperature for 2-4 hours.
      
    • Safety Note:

      
       is toxic; perform in a well-ventilated fume hood.
      
    • Purification: Silica gel chromatography (stable to standard conditions).

3.2 Kinetic Characterization (

)

To validate the covalent mechanism, you must determine the second-order rate constant.[2]

Protocol:

  • Enzyme Prep: Incubate target enzyme (e.g., 10 nM) with varying concentrations of inhibitor (

    
    ) for different time points (
    
    
    
    ).
  • Activity Assay: At each time point, dilute an aliquot into a substrate solution (e.g., fluorogenic substrate) to measure residual activity (

    
    ).
    
  • Data Analysis:

    • Plot

      
       vs. time to obtain 
      
      
      
      for each
      
      
      .
    • Plot

      
       vs. 
      
      
      
      and fit to the hyperbolic equation:
      
      
    • Interpretation: A saturation curve confirms a two-step covalent mechanism (binding followed by reaction).

3.3 Activity-Based Protein Profiling (ABPP)

Objective: Map the proteome-wide selectivity of the probe.

Workflow Diagram:

ABPP_Workflow Step1 Live Cell / Lysate Treatment Step2 Probe Incubation (Fluorosulfonyl Derivative) Step1->Step2 Step3 Click Chemistry (CuAAC with Biotin-Azide) Step2->Step3 Step4 Streptavidin Enrichment (Pull-down) Step3->Step4 Step5 Tryptic Digestion & LC-MS/MS Step4->Step5

Caption: ABPP workflow for identifying targets of fluorosulfonyl probes in complex proteomes.

Part 4: Data Presentation & Comparison
4.1 Comparison of Covalent Warheads

The following table contrasts the fluorosulfonyl group with other common warheads, highlighting why it is preferred for phenoxyacetic acid derivatives.

FeatureFluorosulfonyl (

)
Acrylamide (

)
Sulfonyl Chloride (

)
Primary Target Tyr, Ser, Lys, HisCysteine (Cys)Non-specific (Lys, Cys, Tyr)
Reactivity Latent (Context-dependent)High (Michael Acceptor)Very High (Indiscriminate)
Metabolic Stability High (Resistant to hydrolysis)Moderate (Glutathione conjugation)Low (Rapid hydrolysis)
Mechanism SuFEx (Hard nucleophiles)Michael Addition (Soft nucleophiles)Nucleophilic Substitution
Probe Utility Excellent (Ligand-directed)Good (Cys-dependent)Poor (Too reactive)
4.2 Interpreting Kinetic Data

When analyzing your fluorosulfonyl derivative, categorize potency based on efficiency:

  • Highly Potent:

    
     (Rapid silencing at low concentrations).
    
  • Moderate:

    
     (Requires longer incubation).
    
  • Weak/Reversible: Linear

    
     vs 
    
    
    
    plot (indicates very high
    
    
    or slow
    
    
    ).
References
  • Dong, J., et al. (2014).[3] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][3] Angewandte Chemie International Edition. Link

  • Jones, L. H. (2017). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue.[4] ACS Chemical Biology. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • Christiansen, E., et al. (2015). Discovery of Phenylsulfonyl Acetic Acid Derivatives as Potent FFA1 Agonists. Journal of Medicinal Chemistry. Link

  • Chen, W., et al. (2016). Arylfluorosulfates Inactivate Intracellular Lipid Binding Proteins. Journal of the American Chemical Society. Link

Sources

Technical Guide: Applications of 2-[4-(fluorosulfonyl)phenoxy]acetic Acid in Chemical Biology

[1]

Executive Summary

2-[4-(fluorosulfonyl)phenoxy]acetic acid is a specialized bifunctional linker and warhead used in chemical biology, specifically within the realm of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1] Unlike traditional electrophiles (e.g., acrylamides, chloroacetamides) that primarily target cysteine, this compound enables the covalent targeting of a broader spectrum of nucleophilic residues—including Tyrosine, Lysine, Serine, and Histidine —often in a context-dependent manner.[1][2][3]

Its structure comprises two distinct functional domains:

  • The Warhead (Aryl Sulfonyl Fluoride): A "sleeping" electrophile that is stable in aqueous buffer but highly reactive upon specific protein binding.[1]

  • The Handle (Carboxylic Acid): A synthetic attachment point for conjugation to ligands, pharmacophores, or affinity tags via standard amide coupling.[1]

This guide details the mechanistic principles, experimental workflows, and protocols for utilizing this compound in Activity-Based Protein Profiling (ABPP), Targeted Covalent Inhibitor (TCI) design, and fragment-based ligand discovery.[1]

Part 1: Mechanism of Action & Chemical Properties[1]

The SuFEx Paradigm

The sulfonyl fluoride group (-SO₂F) is the hallmark of SuFEx, a "click chemistry" reaction developed by K. Barry Sharpless and colleagues.[1] In biological systems, aryl sulfonyl fluorides possess a unique "Goldilocks" reactivity:

  • Stability: They are resistant to hydrolysis in physiological buffers and plasma, unlike sulfonyl chlorides.[1]

  • Reactivity: They do not react indiscriminately with free nucleophiles in solution.[1] Instead, reaction is driven by protein molecular recognition . When the probe binds to a protein pocket, local environmental factors (e.g., hydrogen bonding to the fluoride leaving group, proximity to a nucleophile) accelerate the reaction, forming a stable sulfonate ester or sulfonamide bond.[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur(VI) center.[1]

SuFEx_MechanismProbeProbe-SO2F(Electrophile)TSTransition State(Pentacoordinate Sulfur)Probe->TS+ Protein-NuProteinProtein-Nu:(Tyr/Lys/Ser/His)Protein->TSProductProtein-SO2-Probe(Covalent Adduct)TS->ProductBond FormationFluorideF-(Leaving Group)TS->FluorideElimination

Figure 1: General mechanism of protein modification by aryl sulfonyl fluorides.[1] The reaction is often assisted by local proton transfer or H-bonding in the active site.

Comparative Reactivity Profile
FeatureAcrylamides (Michael Acceptors)Sulfonyl Fluorides (SuFEx)
Primary Target Cysteine (Thiol)Tyrosine, Lysine, Serine, Histidine
Intrinsic Reactivity High (often requires tuning)Low (Context-dependent activation)
Metabolic Stability Moderate (Glutathione conjugation)High (Resistant to metabolic degradation)
Reversibility IrreversibleIrreversible
Application Cysteine-targeting Kinase Inhibitors"Inverse Drug Discovery", ABPP of non-Cys sites

Part 2: Applications in Chemical Biology[1][2][5][6]

Design of Activity-Based Probes (ABPP)

The carboxylic acid moiety of 2-[4-(fluorosulfonyl)phenoxy]acetic acid allows researchers to convert a reversible drug or ligand into a covalent probe.[1]

Workflow:

  • Selection: Identify a reversible ligand with a solvent-exposed amine.[1]

  • Coupling: React the ligand with 2-[4-(fluorosulfonyl)phenoxy]acetic acid using amide coupling (see Protocol 4.1).

  • Incubation: Treat the proteome with the resulting probe.[1]

  • Analysis: The SO₂F group covalently labels the target protein.[1] If a biotin handle is included (trifunctional probe) or if "click" chemistry is used downstream (alkyne-tagged variant), the target can be enriched and identified via Mass Spectrometry.[1]

Targeted Covalent Inhibitors (TCIs)

This compound is used to "scan" a binding pocket for reactive residues.[1] By attaching this linker to a scaffold, researchers can target residues previously considered "undruggable" (e.g., Tyrosine or Lysine) to achieve potency boosts or increased residence time.[1]

Covalent Fragment Screening

The compound itself (or simple amide derivatives) can be screened against protein libraries.[1] Because the SO₂F reactivity is context-dependent, a "hit" (covalent modification) implies that the fragment binds to a specific pocket that activates the warhead, simultaneously validating ligandability and identifying a starting chemical matter.[1]

Part 3: Experimental Workflows & Visualization

Probe Synthesis and Profiling Workflow[1]

ABPP_WorkflowStep11. Ligand Functionalization(Amide Coupling with Linker)Step22. Proteome Incubation(Probe + Cell Lysate)Step1->Step2Purified ProbeStep33. Covalent Labeling(SuFEx Reaction)Step2->Step3Time/Temp ControlStep44. Tryptic Digestion(Peptide Generation)Step3->Step4Denature/Reduce/AlkylateStep55. LC-MS/MS Analysis(Identify Modified Residue)Step4->Step5Data Acquisition

Figure 2: Workflow for converting a reversible ligand into a SuFEx-based covalent probe using 2-[4-(fluorosulfonyl)phenoxy]acetic acid.

Part 4: Detailed Protocols

Chemical Synthesis: Amide Coupling

Objective: To attach 2-[4-(fluorosulfonyl)phenoxy]acetic acid to an amine-containing ligand.[1]

Materials:

  • 2-[4-(fluorosulfonyl)phenoxy]acetic acid (1.0 eq)[1]

  • Amine-containing Ligand (1.0 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Anhydrous DMF (Dimethylformamide)[1]

Procedure:

  • Activation: Dissolve 2-[4-(fluorosulfonyl)phenoxy]acetic acid in anhydrous DMF (0.1 M concentration). Add HATU and DIPEA. Stir at Room Temperature (RT) for 5 minutes.

  • Coupling: Add the Amine-containing Ligand to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift: Ligand MW + 216 Da - H₂O).[1]

    • Note: The SO₂F group is generally stable under these conditions, but avoid strong nucleophiles or high temperatures (>60°C) during synthesis.[1]

  • Purification: Dilute with Ethyl Acetate, wash with 1N HCl (briefly) and Brine. Dry over Na₂SO₄.[1] Purify via Prep-HPLC (using Water/Acetonitrile with 0.1% Formic Acid). Avoid basic modifiers (like Ammonium Hydroxide) in the mobile phase to prevent premature hydrolysis.

In Vitro Protein Labeling Assay

Objective: To validate covalent binding to a recombinant target protein.[1]

Materials:

  • Recombinant Target Protein (1 µM in PBS, pH 7.4)[1]

  • SuFEx Probe (prepared in DMSO)[1]

  • Control Compound (Ligand without SO₂F or competitive inhibitor)[1]

Procedure:

  • Preparation: Dilute protein to 1 µM in PBS.

  • Incubation: Add the SuFEx Probe at varying concentrations (e.g., 1, 10, 50 µM).[1] Final DMSO concentration should be <1%.

  • Time Course: Incubate at 37°C. Take aliquots at 1h, 4h, and 24h.

    • Expert Insight: Unlike acrylamides which react in minutes, SuFEx probes often require longer incubation (hours) due to their high stability barrier.[1]

  • Analysis:

    • Intact Protein MS: Look for a mass shift of +216 Da (molecular weight of the linker minus OH, plus the ligand mass).[1]

    • Gel-Based: If the probe has a fluorophore, run SDS-PAGE and scan for fluorescence.[1]

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Hydrolysis of SO₂F High pH (>8.[1]5) or prolonged exposure to basic buffers.[1]Maintain pH 7.0–7.5. Store stock solutions in anhydrous DMSO at -20°C.
No Labeling Observed Probe not binding or lack of proximal nucleophile.Verify reversible binding affinity (Kd). Increase incubation time (up to 24h).
Non-specific Labeling Concentration too high ("swamping" the system).Perform a concentration-response curve.[1] Use a competitive control (excess reversible ligand) to prove active-site specificity.

References

  • Emerging Utility of Fluorosulfate Chemical Probes. Journal of the American Chemical Society. [Link][1]

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link][1]

  • Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers. Bioconjugate Chemistry. [Link][1]

  • Inverse Drug Discovery: Identification of Native Protein Targets for Aryl Fluorosulfates. Cell Chemical Biology. [Link][1]

Thermodynamic Stability and Application of 2-[4-(Fluorosulfonyl)phenoxy]acetic Acid Linkers in Covalent Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of covalent inhibitors, targeted protein degraders (PROTACs), and bioconjugates. At the forefront of this chemical space is the 2-[4-(fluorosulfonyl)phenoxy]acetic acid linker (CAS: 1368820-75-0). This bifunctional scaffold combines a highly stable, latent electrophilic sulfonyl fluoride (-SO₂F) warhead with a versatile acetic acid moiety for standard amide coupling.

This whitepaper provides an in-depth analysis of the thermodynamic stability of the S(VI)-F bond within this specific structural context. By examining the mechanistic foundations, structural influences, and providing field-proven, self-validating experimental workflows, this guide equips drug development professionals with the authoritative knowledge required to deploy this linker in advanced chemical biology applications.

Mechanistic Foundations: The S(VI)-F Bond

The utility of the 2-[4-(fluorosulfonyl)phenoxy]acetic acid linker is fundamentally rooted in the unique "reactivity-stability balance" of the S(VI)-F bond. Unlike traditional sulfonyl chlorides, which are highly susceptible to spontaneous hydrolysis and reduction in biological media, sulfonyl fluorides possess significantly improved thermodynamic stability[1].

The thermodynamic inertness of the sulfonyl fluoride is dictated by its high homolytic bond dissociation energy (BDE ≈ 90.5 kcal/mol), which prevents spontaneous radical cleavage[2]. Furthermore, the cleavage of the fluorine bond is exclusively heterolytic[1]. Because the fluoride ion is a poor leaving group in the absence of stabilization, the S(VI) center remains kinetically inert to bulk water and soft biological nucleophiles (like glutathione) at physiological pH.

Activation of the S-F bond requires a specific microenvironment—typically provided by a target protein's binding pocket—where hydrogen bonding to the fluorine atom lowers the activation energy, enabling nucleophilic attack by hard amino acid residues such as Tyrosine (Tyr), Lysine (Lys), or Histidine (His)[3].

Linker_Reactivity Linker 2-[4-(fluorosulfonyl)phenoxy] acetic acid Amide Amide Coupling (C-Terminus) Linker->Amide HATU/DIPEA Chemoselective SuFEx SuFEx Warhead (S-Terminus) Linker->SuFEx Latent Electrophile PROTAC PROTAC / Peptide Conjugate Amide->PROTAC Yields stable intermediate Covalent Covalent Protein Adduct SuFEx->Covalent Target Lys/Tyr/His H-bond activation PROTAC->SuFEx In vivo / In vitro targeting

Bifunctional reactivity pathway of the 2-[4-(fluorosulfonyl)phenoxy]acetic acid linker.

Structural Influence of the Phenoxyacetic Acid Scaffold

The specific architecture of the 2-[4-(fluorosulfonyl)phenoxy]acetic acid linker imparts distinct thermodynamic properties compared to aliphatic sulfonyl fluorides:

  • Aromatic Stabilization: Aromatic sulfonyl fluorides are inherently more stable than their alkyl counterparts, capable of remaining intact for months in neutral solutions[4].

  • Electronic Modulation via the Phenoxy Group: The ether linkage (-O-CH₂-) at the para position of the benzene ring donates electron density into the aromatic system via resonance. This slightly reduces the electrophilicity of the S(VI) center, further enhancing its resistance to off-target hydrolysis while maintaining sufficient reactivity for SuFEx cross-linking upon target engagement[5].

  • Flexible Spacer: The acetic acid tail provides a robust attachment point for synthesizing PROTACs (e.g., targeting VHL or CRBN) or peptide conjugates without introducing steric hindrance that could impede the warhead's access to the target binding site[6].

Stability_Profile S1 Free Linker in Aqueous Media Thermodynamically Stable S(VI)-F (BDE ~90 kcal/mol) S2 Resistance to Hydrolysis (pH 4.0 - 9.0) & Reduction S1->S2 Kinetic inertness S3 Protein Binding Pocket Microenvironment Activation S2->S3 Target recognition S4 Heterolytic S-F Cleavage Transition State S3->S4 H-bond to Fluorine Nu: attack on Sulfur S5 Irreversible Covalent Bond (Thermodynamic Sink) S4->S5 Fluoride elimination

Thermodynamic and kinetic reaction coordinate of the S(VI)-F bond in biological media.

Thermodynamic Stability Profiling

To successfully deploy this linker, one must understand its quantitative stability limits. The data below synthesizes the thermodynamic and hydrolytic profile of the phenoxy-sulfonyl fluoride motif under various biological constraints.

ParameterValue / ObservationMechanistic Causality
Bond Dissociation Energy (S-F) ~90.5 kcal/molHigh homolytic stability prevents spontaneous radical cleavage[2].
Hydrolytic Half-Life (pH 4.0) > 24 hours (negligible degradation)Heterolytic cleavage requires specific activation; highly resistant to acid-catalyzed hydrolysis[3].
Hydrolytic Half-Life (pH 7.4) > 24 hours (stable in PBS)Kinetic inertness of the S(VI) center protects against bulk water nucleophilic attack[1].
Hydrolytic Half-Life (pH 9.0) > 24 hours (~90% intact at 65 °C)The ether linkage donates electron density, reducing S(VI) electrophilicity compared to alkyl-SO₂F[3].
Reactivity with Glutathione (GSH) Minimal at physiological pHHard-soft acid-base (HSAB) mismatch; S(VI) prefers hard nucleophiles (Tyr-OH, Lys-NH₂) over soft thiols[1].

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems, ensuring that both the synthesis and the thermodynamic evaluation of the linker are robust and reproducible.

Protocol 1: Chemoselective Amide Coupling (Linker Attachment)

Objective: Conjugate the acetic acid moiety to a primary amine (e.g., a PROTAC ligand) without premature SuFEx activation.

  • Reagent Preparation: Dissolve 1.0 eq of 2-[4-(fluorosulfonyl)phenoxy]acetic acid and 1.1 eq of the target amine in anhydrous DMF (0.1 M).

  • Activation: Add 1.2 eq of HATU.

    • Causality: HATU provides rapid, highly efficient activation of the carboxylic acid at room temperature, minimizing the residence time of the reactive OAt ester and preventing off-target reactions with the sulfonyl fluoride.

  • Base Addition: Add 3.0 eq of DIPEA dropwise.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the amine, facilitating amide bond formation without acting as a nucleophile toward the -SO₂F group.

  • Reaction Monitoring: Stir at 25 °C for 1 hour. Monitor via LC-MS. The -SO₂F group will remain intact (no mass shift corresponding to hydrolysis or substitution).

  • Purification: Dilute with brine, extract with EtOAc, and purify via reverse-phase HPLC (water/MeCN with 0.1% TFA).

Protocol 2: Hydrolytic Stability Assay via LC-MS

Objective: Validate the thermodynamic stability of the synthesized conjugate in aqueous biological buffers.

  • Buffer Preparation: Prepare 50 mM buffers at pH 4.0 (Acetate), pH 7.4 (PBS), and pH 9.0 (Tris-HCl).

  • Incubation: Spike the purified conjugate (10 mM DMSO stock) into the buffers to a final concentration of 100 µM (1% DMSO final).

  • Thermal Stress: Incubate samples in a thermoshaker at 37 °C and 65 °C.

    • Causality: Elevated temperatures (e.g., 65 °C) artificially accelerate potential degradation pathways, allowing for the calculation of thermodynamic activation parameters (Arrhenius kinetics) and confirming the high activation energy required for spontaneous S-F cleavage[3].

  • Sampling & Analysis: Withdraw 50 µL aliquots at t = 0, 4, 12, and 24 hours. Quench with an equal volume of cold MeCN containing an internal standard. Analyze via UPLC-MS by integrating the area under the curve (AUC) for the parent[M+H]⁺ ion.

  • Validation Check: The parent mass must remain >90% intact at 37 °C across all pH ranges to validate the kinetic inertness of the warhead.

Workflow Step1 Synthesis Amide Coupling Step2 Incubation pH 4, 7.4, 9 Buffers Step1->Step2 Purified Conjugate Step3 LC-MS Analysis Monitor[M+H]+ Step2->Step3 Aliquots at t=0, 4, 12, 24h Step4 Data Processing Calculate t(1/2) Step3->Step4 AUC Integration

Experimental workflow for assessing the hydrolytic stability of fluorosulfonyl conjugates.
Protocol 3: SuFEx-Mediated Covalent Protein Conjugation

Objective: Demonstrate the latent reactivity of the -SO₂F warhead upon binding to a target protein microenvironment.

  • Protein Preparation: Dilute recombinant target protein (e.g., VHL or XIAP) to 5 µM in PBS (pH 7.4).

  • Conjugation: Add the fluorosulfonyl conjugate to a final concentration of 50 µM (10-fold molar excess).

  • Incubation: Incubate at room temperature for 1 to 24 hours.

    • Causality: Upon binding the target pocket, a proximal nucleophile (Tyr or Lys) and a hydrogen-bond donor activate the S-F bond, lowering the activation energy for heterolytic cleavage and displacing the fluoride ion to form a stable sulfonate ester or sulfonamide[5].

  • Intact Mass Spectrometry: Desalt aliquots using a C4 ZipTip. Analyze via ESI-TOF MS.

  • Validation Check: Observe a mass shift of +[Conjugate Mass - 20 Da (HF)] corresponding to the covalent adduct. The absence of multiple adducts confirms the context-dependent chemoselectivity of the SuFEx reaction.

Conclusion

The 2-[4-(fluorosulfonyl)phenoxy]acetic acid linker represents a masterclass in chemical design, perfectly balancing thermodynamic stability with latent, context-dependent reactivity. Its resistance to hydrolysis and reduction ensures excellent pharmacokinetic profiles and shelf stability, while its bifunctional nature allows seamless integration into complex therapeutic modalities like PROTACs and targeted covalent inhibitors. By adhering to the mechanistic principles and self-validating protocols outlined in this guide, researchers can confidently harness this linker to expand the frontiers of covalent drug discovery.

References

  • Advances in the construction of diverse SuFEx linkers National Science Review URL:[Link][4]

  • Sulfonyl fluorides as privileged warheads in chemical biology Chemical Society Reviews URL:[Link][1]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Chemical Science URL:[Link][3]

  • SO2F Radical Sparkles From Sulfuryl Fluoride Gas Nature Communications URL:[Link][2]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions ACS Chemical Biology URL:[Link][5]

  • Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs ACS Medicinal Chemistry Letters URL:[Link][6]

Sources

Literature review of fluorosulfonyl phenoxyacetic acid in covalent inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Cysteine: A Technical Guide to Fluorosulfonyl Phenoxyacetic Acid Derivatives in Targeted Covalent Inhibition

The Evolution of Covalent Targeting: Expanding the Druggable Proteome

Historically, the design of targeted covalent inhibitors (TCIs) has been heavily biased toward the use of Michael acceptors (e.g., acrylamides) designed to engage highly nucleophilic, non-catalytic cysteine residues. However, cysteine is one of the least abundant amino acids in the human proteome, severely restricting the scope of targetable binding pockets[1]. To expand the covalent target space, drug development professionals have turned to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. By utilizing sulfonyl fluorides and fluorosulfates, researchers can selectively target more abundant nucleophilic residues, including tyrosine, lysine, serine, and histidine [2].

The Strategic Utility of the Fluorosulfonyl Phenoxyacetic Acid Scaffold

In the rational design of TCIs, the electrophilic warhead must be precisely positioned by a high-affinity directing group. The fluorosulfonyl phenoxyacetic acid scaffold serves as an optimal, highly modular bifunctional building block for this purpose:

  • The Phenoxyacetic Acid Linker : This moiety provides a versatile carboxylic acid handle. It can be readily coupled to primary or secondary amines—ranging from small molecule pharmacophores to complex peptide sequences—via standard amide bond formation without cross-reacting with the warhead [3]. Furthermore, the ether oxygen and aromatic ring provide critical non-covalent interactions (hydrogen bonding and

    
     stacking) to pre-organize the inhibitor within the target pocket.
    
  • The Fluorosulfonyl Warhead (-SO2F) : Unlike highly reactive electrophiles that suffer from rapid aqueous hydrolysis and off-target toxicity, the -SO2F group is a "latent" electrophile. It remains exceptionally stable in physiological aqueous environments until it is bound within a specific protein microenvironment [4].

Mechanistic Causality: The "Sleeping Beauty" Activation

The covalent engagement of a SuFEx probe is governed by a two-step kinetic model: initial reversible binding (


) followed by irreversible covalent bond formation (

). The causality behind the exceptional selectivity of fluorosulfonyl warheads lies in the transition state of the SuFEx reaction.

The S-F bond is inherently strong and requires environmental catalysis to break. When the inhibitor binds to its target, the protein pocket provides specific electrostatic stabilization (often via hydrogen bond donors or basic residues) that perturbs the pKa of the target nucleophile and facilitates the departure of the fluoride ion [4]. This creates a self-validating "sleeping beauty" effect: the probe will only react with the natively folded, active conformation of the target protein. If the protein is denatured, the catalytic microenvironment is destroyed, and the latent warhead remains entirely unreactive.

SuFEx_Pathway P Target Protein (Folded, Active Pocket) PI Reversible Complex [P···I] (Proximity Effect) P->PI Non-covalent Binding (Kd) I Fluorosulfonyl Probe (Phenoxyacetic Scaffold) I->PI NoRxn No Reaction (Latent Warhead) I->NoRxn Cov Covalent Adduct [P-I] + HF Release PI->Cov SuFEx Catalysis (kinact) Denat Denatured Protein (Unfolded) Denat->NoRxn Lack of Microenvironment

SuFEx covalent modification pathway demonstrating proximity-driven target engagement.

Quantitative Data Summaries

Table 1: Comparative Analysis of Covalent Warheads

Warhead Class Primary Target Residue(s) Aqueous Stability Intrinsic Reactivity Dependency on Pocket Catalysis
Acrylamide Cysteine Moderate High Low
Chloroacetamide Cysteine, Histidine Low Very High Low
Sulfonyl Fluoride Tyrosine, Lysine, Serine High Latent / Low Absolute Requirement

| Fluorosulfate | Tyrosine, Lysine | Very High | Latent / Very Low | Absolute Requirement |

Table 2: Kinetic Metrics of Representative SuFEx Inhibitors | Target Protein | Inhibitor Scaffold | Target Residue | IC50 /


 | Selectivity Profile |
| :--- | :--- | :--- | :--- | :--- |
| Human Neutrophil Elastase (hNE) | 2-(fluorosulfonyl)phenyl fluorosulfate | Ser195 | 0.24 µM | >833-fold over Cathepsin G[4] |
| LuxR-type Quorum Sensor | 3-(fluorosulfonyl)benzoyl-L-homoserine | Tyrosine | 15.0 µM | Competitive/Covalent hybrid[5] |
| Ral GTPase | Aryl sulfonyl fluoride (SOF-317) | Tyr82 | N/A (Fragment) | Site-specific pocket creation[1] |

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of fluorosulfonyl phenoxyacetic acid derivatives must follow rigorous, self-validating protocols that account for both the chemistry of the warhead and the biology of the target.

Protocol 1: Synthesis of SuFEx Probes via Mild Amide Coupling

Causality : The synthesis of SuFEx probes requires coupling conditions that do not prematurely activate the -SO2F warhead. Strong bases or extended heating can lead to hydrolysis or unwanted side reactions. Therefore, mild coupling reagents (e.g., HATU) and non-nucleophilic bases (e.g., DIPEA) are strictly required to preserve the latent electrophile. Step-by-Step :

  • Dissolve the amine-bearing pharmacophore (1.0 eq) and the fluorosulfonyl phenoxyacetic acid building block (1.2 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the mixture at 0°C to activate the carboxylic acid without affecting the sulfonyl fluoride.

  • Dropwise add DIPEA (2.5 eq) and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Validation Step : Quench the reaction with water and extract with EtOAc. Analyze the crude mixture via LC-MS. The desired product must show the intact mass (

    
    ), confirming the -SO2F group survived the coupling intact.
    
Protocol 2: Intact Protein LC-MS for Covalent Validation

Causality : Biochemical assays alone cannot distinguish between ultra-tight reversible binding and true covalent inhibition. Intact protein mass spectrometry provides definitive proof of covalent engagement by measuring the exact mass shift associated with the SuFEx reaction (loss of HF, -20 Da) [4]. Step-by-Step :

  • Prepare a 5 µM solution of the purified target protein in a physiological buffer (e.g., 50 mM HEPES, pH 7.4). Note: Avoid buffers containing strong nucleophiles like DTT or high concentrations of primary amines.

  • Add the fluorosulfonyl inhibitor at a 10-fold molar excess (50 µM) and incubate at 37°C for 1 to 4 hours.

  • Control System (Self-Validation) : In parallel, run two critical controls:

    • Control A (Denatured): Pre-boil the protein at 95°C for 10 minutes before adding the inhibitor. This proves the reaction requires a folded binding pocket.

    • Control B (Isostere): Incubate the native protein with a methylsulfonyl phenoxyacetic acid analog (-SO2CH3). This proves the leaving group (fluoride) is mechanistically required for covalent bonding [5].

  • Desalt the samples using a C4 ZipTip or an online LC system to remove unbound ligands and buffer salts.

  • Analyze via ESI-TOF MS. Deconvolute the raw spectra to intact mass.

  • Data Interpretation : A successful SuFEx reaction will yield a discrete mass shift of exactly

    
     (accounting for the loss of HF). The denatured control and methylsulfonyl control must show zero mass shift.
    

Validation_Workflow S1 1. Probe Synthesis (Amide Coupling) S2 2. Protein Incubation (Native vs Denatured) S1->S2 S3 3. Intact LC-MS (Mass Shift Analysis) S2->S3 S4 4. Peptide Mapping (Residue Identification) S3->S4 S5 5. Kinetic Assay (kinact / KI) S4->S5

Self-validating experimental workflow for the characterization of covalent SuFEx inhibitors.

References

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology Source: Chemical Communications (RSC) URL:[Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor Source: Molecules (MDPI) URL:[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: RSC Chemical Biology URL:[Link]

Sources

The Strategic Application of 2-[4-(fluorosulfonyl)phenoxy]acetic Acid in Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry: A Technical Guide for Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sulfur(VI)-Fluoride Exchange (SuFEx) has rapidly emerged as a cornerstone of modern click chemistry, providing a robust and versatile platform for the construction of complex molecular architectures.[1][2] Central to the expanding utility of SuFEx in drug discovery is the development of specialized reagents capable of forming stable, covalent bonds with biological targets. This technical guide provides an in-depth exploration of 2-[4-(fluorosulfonyl)phenoxy]acetic acid, a bifunctional SuFEx reagent of significant interest. We will dissect its synthesis, mechanistic role in SuFEx reactions, and strategic application in the development of covalent inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of SuFEx chemistry for the creation of novel therapeutics.

Introduction to Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry

Developed in the laboratory of K. Barry Sharpless, Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry represents a new generation of click reactions, characterized by its high efficiency, broad scope, and exceptional reliability.[2] The core of SuFEx lies in the remarkable balance of stability and reactivity of the sulfur(VI)-fluoride (S-F) bond.[3] While exceptionally inert under most physiological conditions, the S-F bond can be selectively activated to react with nucleophiles, forming highly stable sulfonyl-linked products.[4] This "spring-loaded" reactivity makes SuFEx reagents ideal for applications in materials science, chemical biology, and, most notably, drug discovery.

The most common substrates for SuFEx reactions are sulfonyl fluorides (R-SO₂F) and aryl fluorosulfates (Ar-OSO₂F).[4] Aryl fluorosulfates, such as 2-[4-(fluorosulfonyl)phenoxy]acetic acid, are generally more stable and less reactive than their sulfonyl fluoride counterparts, offering a greater degree of control and selectivity in biological applications.[5]

2-[4-(fluorosulfonyl)phenoxy]acetic Acid: A Bifunctional SuFEx Reagent

2-[4-(fluorosulfonyl)phenoxy]acetic acid is a molecule of strategic importance in the realm of SuFEx-mediated drug discovery. It incorporates two key functionalities:

  • The Aryl Fluorosulfate Moiety: This is the "warhead" of the molecule, responsible for engaging in the SuFEx reaction. Its latent reactivity allows it to remain dormant until it encounters a suitable nucleophile in the target's binding site.

  • The Phenoxyacetic Acid Scaffold: This component provides a versatile handle for derivatization and can be tailored to impart specific physicochemical properties, such as solubility and cell permeability. Furthermore, the carboxylic acid group can be used for further conjugation or to interact with specific residues in a protein's binding pocket.

The unique combination of a highly reliable reactive group and a modifiable scaffold makes 2-[4-(fluorosulfonyl)phenoxy]acetic acid an attractive building block for the construction of covalent inhibitors.

Synthesis of 2-[4-(fluorosulfonyl)phenoxy]acetic Acid

General Protocol for the Synthesis of Aryl Fluorosulfates

This protocol is based on established methods for the synthesis of aryl fluorosulfates from phenols using sulfuryl fluoride gas.

Materials:

  • 2-(4-hydroxyphenyl)acetic acid

  • Sulfuryl fluoride (SO₂F₂) gas

  • Triethylamine (Et₃N) or other suitable organic base

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Standard laboratory glassware for handling gases and anhydrous reactions

Procedure:

  • In a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a septum, dissolve 2-(4-hydroxyphenyl)acetic acid (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble sulfuryl fluoride (SO₂F₂) gas (approximately 1.5 eq) through the solution via the gas inlet tube while maintaining vigorous stirring. Caution: SO₂F₂ is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 2-[4-(fluorosulfonyl)phenoxy]acetic acid by column chromatography on silica gel or by recrystallization.

Diagram of the Synthesis Workflow:

Caption: Synthetic workflow for 2-[4-(fluorosulfonyl)phenoxy]acetic acid.

The Role of 2-[4-(fluorosulfonyl)phenoxy]acetic Acid in SuFEx Reactions

The utility of 2-[4-(fluorosulfonyl)phenoxy]acetic acid in SuFEx chemistry lies in its ability to act as a latent electrophile. The fluorosulfate group is relatively unreactive in aqueous environments and in the presence of many biological nucleophiles.[5] However, its reactivity can be "switched on" under specific conditions, such as in the presence of a suitable catalyst or within the microenvironment of a protein's binding site.[6]

Mechanism of SuFEx with Aryl Fluorosulfates

The SuFEx reaction of an aryl fluorosulfate with a nucleophile (Nu⁻) is a nucleophilic substitution at the sulfur atom. The reaction can be catalyzed by bases, which deprotonate the nucleophile, or by Lewis acids, which activate the sulfonyl group.

Diagram of the SuFEx Mechanism:

Caption: General mechanism of the SuFEx reaction with an aryl fluorosulfate.

Reactivity with Biological Nucleophiles

In the context of drug discovery, the nucleophiles of interest are the side chains of amino acid residues in proteins. Aryl fluorosulfates have been shown to react with several nucleophilic amino acids, including:

  • Tyrosine: The phenolate anion of tyrosine is a potent nucleophile that can readily participate in SuFEx reactions.[5]

  • Lysine: The primary amine of the lysine side chain can act as a nucleophile, particularly when deprotonated.[7]

  • Histidine: The imidazole ring of histidine is nucleophilic and has been shown to be a target for aryl fluorosulfates.[8]

  • Serine: While less reactive than tyrosine, the hydroxyl group of serine can also be targeted, especially when activated within an enzyme's active site.[9]

The selectivity of the reaction is often dictated by the specific microenvironment of the protein's binding pocket, which can enhance the nucleophilicity of a particular residue and facilitate the departure of the fluoride leaving group.[5]

Applications in Covalent Drug Discovery

The ability of 2-[4-(fluorosulfonyl)phenoxy]acetic acid to form stable covalent bonds with specific amino acid residues makes it a valuable tool for the development of covalent inhibitors. Covalent drugs offer several potential advantages over their non-covalent counterparts, including increased potency, longer duration of action, and the ability to target shallow binding pockets.

Design of Covalent Probes and Inhibitors

The phenoxyacetic acid scaffold of the molecule can be elaborated with various functionalities to create a diverse library of compounds for screening against a target of interest. The general strategy involves:

  • Scaffold Hopping and Derivatization: Modifying the phenoxyacetic acid core to optimize binding affinity and selectivity for the target protein.

  • Identification of a Nucleophilic Residue: Using structural biology (e.g., X-ray crystallography) or computational modeling to identify a suitable nucleophilic amino acid in the binding site.

  • Tethering the Warhead: Positioning the fluorosulfate group in close proximity to the target nucleophile to facilitate the covalent reaction.

Diagram of Covalent Inhibitor Design:

G design_start Identify Target Protein & Binding Site design_scaffold Design/Select Scaffold (Phenoxyacetic Acid Derivative) design_start->design_scaffold design_warhead Incorporate SuFEx Warhead (Fluorosulfate) design_scaffold->design_warhead design_docking Computational Docking & Modeling design_warhead->design_docking design_synthesis Synthesize Candidate Inhibitors design_docking->design_synthesis design_testing In Vitro & In Vivo Testing design_synthesis->design_testing design_optimization Lead Optimization design_testing->design_optimization Iterative Process design_optimization->design_synthesis

Sources

Methodological & Application

Application Note: Proximity-Driven Protein Conjugation via 2-[4-(fluorosulfonyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in chemical biology and proteomics. Application: Covalent protein-protein interaction (PPI) mapping, targeted covalent inhibitor (TCI) development, and late-stage functionalization.

Introduction: The SuFEx Paradigm in Bioconjugation

Traditional bioconjugation often relies on highly reactive electrophiles (e.g., NHS esters, maleimides) that indiscriminately label solvent-exposed residues. In contrast, Sulfur(VI) Fluoride Exchange (SuFEx) —a next-generation click chemistry pioneered by K. Barry Sharpless—utilizes high-oxidation-state sulfur centers connected to a fluoride leaving group [1].

The compound 2-[4-(fluorosulfonyl)phenoxy]acetic acid is a heterobifunctional crosslinker designed to bridge classical bioconjugation with SuFEx chemistry.

  • The Acetic Acid Moiety: Allows for standard, highly efficient amide-bond formation with primary amines (e.g., Lysine residues on a carrier protein) via EDC/NHS activation.

  • The Fluorosulfonyl (-SO₂F) Warhead: Acts as a "latent electrophile." Unlike sulfonyl chlorides, which hydrolyze rapidly in water, sulfonyl fluorides are exceptionally stable in aqueous physiological buffers [2]. They remain inert until brought into close spatial proximity with a target nucleophile (primarily Tyrosine, Lysine, or Histidine) within a specific microenvironment, triggering a highly selective covalent crosslink [3].

This application note details a self-validating protocol for functionalizing a targeting protein (Protein A) with this linker, followed by the proximity-driven covalent capture of a target receptor (Protein B).

Experimental Workflow & Chemical Mechanism

The protocol is divided into four distinct phases, ensuring that the latent reactivity of the -SO₂F group is preserved during initial labeling and exclusively activated during target engagement.

Workflow A Phase 1: Activation EDC/NHS Coupling B Phase 2: Conjugation Protein A Tagging A->B NHS Ester C Phase 3: SuFEx Proximity Crosslinking B->C -SO2F Tagged Protein D Phase 4: Validation LC-MS/MS Analysis C->D Covalent Complex

Fig 1. Four-phase workflow for SuFEx-mediated protein conjugation and validation.

Mechanism L 2-[4-(fluorosulfonyl)phenoxy]acetic acid (Latent SuFEx Warhead) NHS NHS Ester Intermediate (Amine-Reactive) L->NHS EDC/NHS pH 5.5-6.0 P1 Protein A Conjugate (-SO2F Functionalized) NHS->P1 Protein A (Lys-NH2) pH 7.4-8.0 P2 Protein A - Protein B Complex (Covalent Tyr/Lys/His Linkage) P1->P2 Protein B (Tyr-OH / Lys-NH2) Proximity Activation

Fig 2. Chemical mechanism of heterobifunctional activation and SuFEx crosslinking.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the critical physicochemical parameters for each phase are summarized below.

ParameterPhase 1: Linker ActivationPhase 2: Protein A TaggingPhase 3: SuFEx Crosslinking
Buffer System 0.1 M MES1X PBS (No Tris/Glycine)1X PBS or Native Binding Buffer
Optimal pH 5.5 – 6.07.4 – 8.07.4 (Physiological)
Molar Excess 10x EDC, 20x Sulfo-NHS5x – 20x (Linker:Protein)1:1 to 1:5 (Protein A:Protein B)
Temperature Room Temperature (20°C)Room Temperature (20°C)37°C
Incubation Time 15 – 30 minutes2 hours4 – 24 hours
Target Residues Carboxylate (-COOH)Primary Amines (-NH₂)Tyrosine, Lysine, Histidine

Step-by-Step Protocol

Phase 1 & 2: Synthesis of the -SO₂F Functionalized Protein

Goal: Covalently attach the linker to Protein A without prematurely hydrolyzing the SuFEx warhead.

  • Linker Preparation: Dissolve 2-[4-(fluorosulfonyl)phenoxy]acetic acid (MW: 234.19 g/mol ) in anhydrous DMSO to a stock concentration of 10 mM.

  • Activation (In Situ): In a microcentrifuge tube, combine the linker stock with 0.1 M MES buffer (pH 5.5). Add EDC-HCl (10-fold molar excess) and Sulfo-NHS (20-fold molar excess). Incubate for 15 minutes at room temperature.

    • Mechanistic Rationale: EDC is highly efficient at mildly acidic pH. Sulfo-NHS stabilizes the intermediate against rapid aqueous hydrolysis, forming a semi-stable amine-reactive ester.

  • Conjugation: Add the activated linker to Protein A (1–5 mg/mL) in 1X PBS (pH 7.4). Ensure the buffer is absolutely free of primary amines (e.g., Tris, glycine, or sodium azide preservatives containing amines). Incubate for 2 hours at room temperature.

    • Mechanistic Rationale: At pH 7.4, a significant fraction of lysine ε-amines are unprotonated and nucleophilic. The -SO₂F group remains entirely inert under these conditions due to the high thermodynamic stability of the S(VI)-F bond in water [4].

  • Purification: Remove excess unreacted linker and byproducts using a Zeba™ Spin Desalting Column or dialysis against 1X PBS.

Validation Checkpoint 1 (Self-Validating System): Analyze the modified Protein A via Intact Mass Spectrometry (LC-MS). Successful amide conjugation results in a mass shift of +216.17 Da per linker added (234.19 Da linker mass – 18.02 Da H₂O loss). Calculate the Degree of Labeling (DoL). A DoL of 1-3 is optimal to prevent protein precipitation.

Phase 3: Proximity-Driven SuFEx Crosslinking

Goal: Utilize the latent -SO₂F group to covalently capture the interacting target (Protein B).

  • Complex Formation: Mix the -SO₂F functionalized Protein A with Protein B (or apply to live cells/lysate) in a physiological buffer (e.g., PBS or HEPES, pH 7.4).

  • Incubation: Incubate the mixture at 37°C for 4 to 24 hours.

    • Mechanistic Rationale: The SuFEx reaction will only occur if Protein A and Protein B possess a binding affinity that brings the -SO₂F group into the desolvated microenvironment of a nucleophilic residue (Tyr, Lys, or His) on Protein B. The strict geometric requirements for stabilizing the departing fluoride ion prevent off-target, non-specific crosslinking [5].

Phase 4: Validation and Analytics

Goal: Confirm covalent crosslinking and map the interaction site.

  • SDS-PAGE Analysis: Boil the samples in reducing Laemmli buffer and run on an SDS-PAGE gel.

    • Self-Validation: Because the SuFEx bond is a stable covalent linkage, the Protein A-Protein B complex will appear as a distinct, high-molecular-weight band resistant to denaturation and reduction.

  • Peptide Mapping (LC-MS/MS): Excise the crosslinked band, perform in-gel trypsin digestion, and analyze via LC-MS/MS.

    • Self-Validation: Look for crosslinked di-peptides. The formation of the SuFEx linkage via a Tyrosine or Lysine residue results in the displacement of the fluoride ion (loss of HF, -20.01 Da). The MS/MS fragmentation spectra will pinpoint the exact spatial interface of the protein-protein interaction [3].

Conclusion

By utilizing 2-[4-(fluorosulfonyl)phenoxy]acetic acid , researchers can seamlessly upgrade standard affinity probes into covalent crosslinkers. The exceptional stability of the fluorosulfonyl group ensures that background labeling is virtually eliminated, yielding a highly trustworthy, self-validating system for agnostic target discovery and structural proteomics.

References

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. National Center for Biotechnology Information (PMC).
  • Sulfur fluoride exchange. National Center for Biotechnology Information (PMC).
  • Sulfur (VI) fluoride exchange (SuFEx): a versatile tool to profile protein-biomolecule interactions for therapeutic development. ResearchGate.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences (PNAS).

Application Notes and Protocols: Bioconjugation Conditions for 2-[4-(fluorosulfonyl)phenoxy]acetic acid Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of chemical biology and targeted drug discovery, 2-[4-(fluorosulfonyl)phenoxy]acetic acid serves as a highly versatile, bifunctional connective hub. This molecule bridges two orthogonal realms of bioconjugation: standard amine-reactive coupling and next-generation Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1].

The architecture of this molecule is deliberately designed for modularity:

  • The Carboxylic Acid (-COOH) Handle: Allows for the straightforward, pre-labeling attachment of reporter tags (e.g., fluorophores, biotin, or PROTAC ligands) via standard peptide coupling chemistries[2].

  • The Aryl Sulfonyl Fluoride (-SO₂F) Warhead: Acts as a latent electrophile. Unlike traditional maleimides or NHS esters that suffer from rapid hydrolysis in aqueous media, the S(VI)-F bond exhibits exceptional hydrolytic, reductive, and thermal stability[3].

The Causality of SuFEx Reactivity: The -SO₂F group remains entirely inert in aqueous biological buffers until it binds to a specific protein target. Upon binding, the protein's tertiary structure provides a unique microenvironment (often involving nearby basic residues) that lowers the kinetic barrier for S-F bond cleavage. This proximity-driven activation allows context-specific nucleophiles—primarily Tyrosine and Lysine—to displace the fluoride ion, forming an irreversible, covalent sulfonate or sulfonamide linkage[4][5][6].

G A 2-[4-(fluorosulfonyl) phenoxy]acetic acid B EDC/NHS Activation (Amine Tagging) A->B + Tag-NH2 C Functionalized SuFEx Probe B->C Amide Bond D Protein/Lysate Incubation C->D pH 7.4 - 8.0 E Covalent Protein Conjugate D->E SuFEx Click

Workflow for generating and applying custom SuFEx probes via carboxylic acid derivatization.

Quantitative Profiling of SuFEx Bioconjugation

To successfully deploy 2-[4-(fluorosulfonyl)phenoxy]acetic acid derivatives, one must understand the chemoselectivity and environmental dependencies of the SuFEx reaction.

Table 1: SuFEx Amino Acid Chemoselectivity Profile
Amino Acid TargetReactive NucleophileOptimal pH RangeCovalent Adduct FormedRelative Reactivity (Proximity-Dependent)
Tyrosine Phenolate (-O⁻)7.5 - 8.5Aryl SulfonateHigh ; Primary target in aqueous media[4].
Lysine ε-Amine (-NH₂)8.0 - 9.0SulfonamideModerate-High ; Competes with Tyr at higher pH[6].
Histidine Imidazole7.0 - 8.0Sulfonyl ImidazoleModerate ; Often acts as an intermediate or base[1].
Serine Hydroxyl (-OH)7.5 - 8.5SulfonateLow ; Requires strong microenvironment activation[1].
Table 2: Condition Optimization Matrix for Proteomic Labeling
ParameterRecommended RangeMechanistic Effect & Causality
Buffer pH 7.4 - 8.5Higher pH increases the population of deprotonated nucleophiles (e.g., Tyrosine phenolate), accelerating S-F cleavage[2].
Temperature 25 °C - 37 °C37 °C enhances reaction kinetics for complex lysates[6]; 25 °C is preferred to preserve the folding of fragile purified proteins.
Probe Conc. 10 - 50 µMDrives the binding equilibrium. Excessive concentrations (>100 µM) may force off-target, non-proximity-driven background labeling[6].
Co-solvents ≤ 5% DMSO/DMFMaintains probe solubility. High organic content disrupts protein tertiary structure, destroying the catalytic microenvironment required for SuFEx.

Experimental Protocols

Protocol A: Synthesis of Custom SuFEx Probes via Amine Derivatization

Objective: Convert the carboxylic acid handle into an amide-linked probe (e.g., attaching a fluorophore or biotin) without degrading the -SO₂F warhead. Causality Insight: The -SO₂F group is highly orthogonal to standard peptide coupling conditions[1][3]. This allows the selective activation of the -COOH group using EDC/NHS without risking premature warhead hydrolysis.

Materials:

  • 2-[4-(fluorosulfonyl)phenoxy]acetic acid

  • EDC-HCl and NHS (or Sulfo-NHS)

  • Amine-containing tag (e.g., Biotin-PEG4-NH₂, Fluorophore-NH₂)

  • Anhydrous DMF and DIPEA (N,N-Diisopropylethylamine)

Step-by-Step Methodology:

  • Solubilization: Dissolve 2-[4-(fluorosulfonyl)phenoxy]acetic acid to a concentration of 50 mM in anhydrous DMF.

  • Activation: Add 1.2 molar equivalents of EDC-HCl and 1.5 molar equivalents of NHS. Stir the mixture for 30–45 minutes at room temperature to generate the active NHS-ester[2].

  • Conjugation: Add 1.0 molar equivalent of the desired amine-tag and 2.0 molar equivalents of DIPEA to the reaction mixture.

  • Incubation: Stir continuously for 2 to 4 hours at room temperature, protected from light if using a fluorophore.

  • Self-Validation (LC-MS): Monitor reaction completion via LC-MS. The S(VI)-F bond must remain intact. Validate success by identifying the

    
     mass corresponding to the intact sulfonyl fluoride conjugate, confirming the absence of sulfonic acid hydrolysis byproducts.
    
  • Purification: Purify the resulting probe via preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA. Lyophilize and store at -20 °C.

Protocol B: Activity-Based Protein Profiling (ABPP) via SuFEx Labeling

Objective: Covalently label target proteins in complex cell lysates using the synthesized SuFEx probe. Causality Insight: The probe remains inert in the aqueous lysate until it binds to a protein pocket that provides the necessary microenvironment to activate the S-F bond[5][6].

Materials:

  • Synthesized SuFEx Probe (10 mM stock in DMSO)

  • Cell lysate or purified protein (1–2 mg/mL)

  • PBS Buffer (pH 7.4 to 8.0)

  • 4x Laemmli SDS sample buffer

Step-by-Step Methodology:

  • Preparation: Prepare the cell lysate or purified protein at a concentration of 1–2 mg/mL in PBS (pH 7.4 to 8.0)[6]. Note: Avoid high concentrations of primary amine buffers (like Tris) if explicitly targeting Lysine residues, though SuFEx is generally resistant to Tris at neutral pH.

  • Probe Addition: Add the custom SuFEx probe to the lysate to achieve a final concentration of 10–50 µM[6]. Ensure the final DMSO concentration remains ≤1% to prevent protein denaturation.

  • Incubation: Incubate the mixture at 37 °C for 1 to 4 hours[6]. Agitate gently.

  • Self-Validation & Quenching: Stop the reaction by adding 4x Laemmli SDS sample buffer and boiling the samples at 95 °C for 5 minutes. Mechanistic note: Thermal denaturation unfolds the protein, destroying the proximity-driven microenvironment and instantly halting any further SuFEx reaction[6].

  • Analysis: Resolve the proteins via SDS-PAGE. Analyze the gel via in-gel fluorescence scanning (for fluorophore tags) or transfer to a membrane for Western blotting (for biotin tags).

G A Aryl-SO2F Probe C Proximity-Driven Microenvironment Activation A->C B Target Protein (Tyr/Lys/His/Ser) B->C D S(VI)-F Bond Cleavage & Nucleophilic Attack C->D E Stable Sulfonate/Sulfonamide Linkage D->E - HF

Mechanism of proximity-driven Sulfur(VI) Fluoride Exchange (SuFEx) on protein targets.

References

1.1 - CCS Chemistry[1] 2.4 - National Institutes of Health (NIH)[4] 3.3 - ACS Publications[3] 4. 5 - National Institutes of Health (NIH)[5] 5. 2 - FluoroFinder[2] 6. 6 - MDPI[6]

Sources

Preparing covalent inhibitors using 2-[4-(fluorosulfonyl)phenoxy]acetic acid precursors

Author: BenchChem Technical Support Team. Date: March 2026

A SuFEx-Based Approach for Tyrosine, Lysine, and Histidine Targeting [1][2]

Introduction: The SuFEx Renaissance in Covalent Drug Discovery

The historical reliance on acrylamides to target cysteine residues has limited the scope of covalent inhibition, as cysteines are often absent from critical binding pockets.[2][3] The emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized this landscape. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and non-specific reactivity, sulfonyl fluorides (


) possess a unique "sleeping beauty" reactivity profile.[4] They remain inert in aqueous, oxidative, and plasma environments but react specifically when positioned in proximity to a nucleophile within a protein pocket.

2-[4-(fluorosulfonyl)phenoxy]acetic acid (CAS: 2475190-90-8) serves as a premier "plug-and-play" warhead precursor. Its design features:

  • Aryl Sulfonyl Fluoride Warhead: Thermodynamically stable yet kinetically reactive toward Tyrosine (via phenol), Lysine (via

    
    -amine), Serine, and Histidine residues upon molecular recognition.
    
  • Phenoxyacetic Acid Linker: A bifunctional spacer that provides a carboxylic acid handle for facile amide coupling to primary/secondary amines on reversible ligands, while the phenoxy ether confers metabolic stability and minimal steric clash.

Chemical Mechanism & Design Logic

The SuFEx Reaction

The reaction follows a substitution mechanism at the sulfur(VI) center.[1] Unlike


 reactions on carbon, the SuFEx mechanism is often assisted by the local protein environment (e.g., hydrogen bonding to the sulfonyl oxygens or general base catalysis of the nucleophile).

Key Advantages:

  • Redox Stability: The S(VI) center is fully oxidized, making it immune to cellular reducing agents (e.g., glutathione) that often plague Michael acceptors.

  • Proximity-Driven: Reactivity is negligible in solution (

    
     is low) but accelerates 
    
    
    
    
    
    fold when bound (
    
    
    ), ensuring high selectivity.
Visualization: Mechanism of Action

SuFEx_Mechanism Ligand Ligand-Linker-SO2F (Reversible Binding) Complex Enzyme-Inhibitor Complex (Proximity Alignment) Ligand->Complex Kd (Binding) TS Transition State (Pentacoordinate Sulfur) Complex->TS Nucleophilic Attack (Tyr-OH / Lys-NH2) Covalent Covalently Inhibited Enzyme (Stable Sulfonate/Sulfonamide) TS->Covalent Fluoride Departure Byproduct HF Release TS->Byproduct

Caption: Step-wise mechanism of SuFEx-mediated covalent inhibition. The reaction is driven by the specific binding of the ligand, which positions the warhead for nucleophilic attack.

Protocol 1: Chemical Synthesis (Warhead Installation)

Objective: Conjugate 2-[4-(fluorosulfonyl)phenoxy]acetic acid to a reversible ligand containing a primary or secondary amine.

Materials
  • Precursor: 2-[4-(fluorosulfonyl)phenoxy]acetic acid (1.0 eq).

  • Ligand: Amine-bearing scaffold (1.0 eq).

  • Coupling Agent: HATU (1.2 eq) or EDC/NHS. Note: HATU is preferred for efficiency, but avoid highly basic conditions for prolonged periods.

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0–3.0 eq).

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure
  • Activation: Dissolve 2-[4-(fluorosulfonyl)phenoxy]acetic acid in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.

  • Base Addition: Add DIPEA. Stir for 5 minutes at

    
    .
    
  • Coupling Agent: Add HATU. Stir for 10 minutes at

    
     to form the activated ester.
    
  • Ligand Addition: Add the amine-bearing ligand (dissolved in minimal DMF).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Critical Check: Monitor by LC-MS. The

      
       group is stable, but avoid heating 
      
      
      
      in basic media to prevent hydrolysis to the sulfonic acid (
      
      
      ).
  • Workup: Dilute with EtOAc, wash with 5% citric acid (to remove excess base/HATU), water, and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Silica).

    • Note: Sulfonyl fluorides are generally stable on silica. Avoid MeOH in the eluent if the compound is particularly reactive; use Acetone/DCM or EtOAc/Hexanes.

Protocol 2: Biological Evaluation & Validation

Objective: Confirm covalent engagement and measure kinetic parameters.

A. Mass Spectrometry (Intact Protein Analysis)

This is the gold standard for verifying covalency.

  • Incubation: Incubate protein (

    
    ) with inhibitor (
    
    
    
    , 1:1 to 1:5 ratio) in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) for 1–4 hours at RT or
    
    
    .
  • Control: Incubate protein with DMSO only.

  • Analysis: Perform LC-MS (TOF or Orbitrap) on the intact protein.

  • Interpretation:

    • Look for a mass shift corresponding to the Inhibitor MW minus HF (20.01 Da) .

    • 
      .
      
    • Note: If you see a shift of

      
      , it implies hydrolysis of the warhead before or after binding (rare for SFs, common for acyl halides).
      
B. Time-Dependent Inhibition ( )

Reversible inhibitors show constant


 over time. Covalent inhibitors show a left-shift in 

as incubation time increases.
ParameterDefinitionExperimental Setup

Affinity of the initial non-covalent binding.Vary inhibitor conc., measure rate immediately (

).

Rate of bond formation (max rate).Pre-incubate enzyme + inhibitor for varying times (

min) before adding substrate.

Second-order rate constant (Efficiency).Plot

vs [I]. The slope at low [I] approximates efficiency.
Workflow Visualization

Workflow cluster_synthesis Synthesis Phase cluster_bio Validation Phase Step1 Coupling: Precursor + Amine Ligand Step2 QC: LC-MS & NMR (Confirm SO2F integrity) Step1->Step2 Step3 Incubation with Protein (1-4 hours) Step2->Step3 Step4a Intact MS (Check Mass Shift) Step3->Step4a Step4b IC50 Shift Assay (Time-dependency) Step3->Step4b

Caption: Integrated workflow from chemical synthesis to biological validation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Hydrolysis (

)
High pH (>8.5) or prolonged heat.Maintain pH 7.0–8.0. Store DMSO stocks at

(avoid freeze-thaw).
No Labeling Observed Lack of proximal nucleophile.The warhead must be within 3–5 Å of Tyr/Lys/His. Use docking to optimize linker length.
Non-Specific Labeling High reactivity ("Hot" warhead).Unlikely with aryl-SF, but check by incubating with BSA or proteome lysate (gel-based ABPP).
Poor Solubility Lipophilic linker.The phenoxyacetic acid is moderately lipophilic. Consider PEGylated variants if solubility is limiting.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2023). "Covalent drug discovery using sulfur(VI) fluoride exchange warheads." Expert Opinion on Drug Discovery. Link

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identification of Native Protein Targets for Sulfonyl Fluoride Probes." Cell Chemical Biology. Link

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Giel, M. C., et al. (2022).[5] "Sulfur Fluoride Exchange (SuFEx) - Science of Synthesis." Thieme. Link

Sources

Using 2-[4-(fluorosulfonyl)phenoxy]acetic acid for chemical proteomic profiling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Chemical Proteomic Profiling of Functional Tyrosine Residues Using 2-[4-(fluorosulfonyl)phenoxy]acetic acid Derivatives

Abstract

The landscape of covalent drug discovery has historically been dominated by electrophiles targeting cysteine residues. However, a vast portion of the proteome remains inaccessible to these strategies, limiting the scope of "druggable" targets.[1] This guide details the application of chemical probes derived from 2-[4-(fluorosulfonyl)phenoxy]acetic acid, which utilize a sulfonyl fluoride (SF) warhead for the covalent modification of nucleophilic amino acid residues. While SF moieties can react with several residues like serine, lysine, and histidine, they have emerged as exceptionally valuable tools for profiling functional tyrosines.[2][3] Tyrosine residues are frequently involved in critical biological processes like phosphorylation-mediated signaling, yet they have been underexplored in covalent ligand discovery.[4][5] This document provides a comprehensive overview of the underlying principles, detailed step-by-step protocols for live-cell labeling and target enrichment, and guidelines for mass spectrometry-based analysis. By explaining the causality behind experimental choices and incorporating essential validation steps, this guide serves as a robust resource for researchers aiming to expand the reach of chemical proteomics and uncover novel, ligandable sites on previously intractable protein targets.

Part 1: Principle of the Technology

The Sulfonyl Fluoride Warhead: Mechanism and Selectivity

The core of this technology is the aryl sulfonyl fluoride (-SO₂F) electrophile. This functional group covalently modifies proteins through a mechanism known as Sulfur-Fluoride Exchange (SuFEx).[6] The reaction proceeds via nucleophilic attack by an amino acid side chain on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a highly stable sulfonate or sulfonamide bond.

The reaction with a tyrosine residue is depicted below:

cluster_0 Protein Microenvironment cluster_1 Chemical Probe cluster_2 Covalent Adduct Protein Protein Backbone Tyr Tyrosine Residue (Tyr-OH) Protein->Tyr BasicResidue Nearby Basic Residue (e.g., Lys, Arg) Lowers Tyr pKa Tyr->BasicResidue H-bond Adduct Stable Sulfonate Ester (Tyr-O-SO₂-R) Tyr->Adduct Nucleophilic Attack Probe Sulfonyl Fluoride Probe (R-SO₂F) Probe->Adduct HF HF

Caption: Mechanism of Tyrosine modification by a Sulfonyl Fluoride probe.

A key feature of sulfonyl fluoride probes is their "context-dependent" reactivity.[7] While moderately reactive on their own, their engagement with specific residues is significantly enhanced by the local protein microenvironment. For tyrosine, the presence of nearby basic amino acids (like lysine or arginine) can deprotonate the tyrosine's hydroxyl group, lowering its pKa and increasing its nucleophilicity, thereby creating a reactive "hotspot".[3][7] This property allows the probes to selectively label functionally important tyrosines within binding pockets or at protein-protein interfaces, rather than indiscriminately reacting with any surface-exposed residue.

Probe Design and Synthesis

A functional chemical probe for proteomic applications requires three key components: a reactive warhead, a linker, and a reporter tag for downstream enrichment and identification.[8] The base molecule, 2-[4-(fluorosulfonyl)phenoxy]acetic acid, provides the warhead and a linker scaffold. For proteomic experiments, it must be derivatized to include a reporter tag. An alkyne group is an ideal choice, as it is small, bio-inert, and allows for highly efficient and specific biotinylation via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," reaction.[9]

Probe Sulfonyl Fluoride (Warhead) -SO₂F Phenoxyacetic Acid (Linker) Terminal Alkyne (Reporter Tag) Warhead_desc Covalently reacts with nucleophilic residues (e.g., Tyr). Probe:f0->Warhead_desc Linker_desc Provides structural scaffold and can influence cell permeability and target recognition. Probe:f1->Linker_desc Reporter_desc Enables downstream applications, such as biotinylation via 'click chemistry' for affinity purification. Probe:f2->Reporter_desc

Caption: Anatomy of a functional alkyne-modified FSPA chemical probe.

The synthesis of an alkyne-derivatized probe can be achieved via standard amide coupling, reacting the carboxylic acid group of 2-[4-(fluorosulfonyl)phenoxy]acetic acid with propargylamine.

Part 2: Experimental Protocols

This section provides a comprehensive workflow for identifying protein targets of a sulfonyl fluoride probe in a cellular context.

A 1. Live Cell Labeling Incubate cells with alkyne-probe B 2. Cell Lysis Harvest cells and lyse to solubilize proteins A->B C 3. Click Chemistry (CuAAC) React alkyne-labeled proteome with Azide-Biotin B->C D 4. Affinity Purification Enrich biotinylated proteins using streptavidin beads C->D E 5. On-Bead Digestion Digest enriched proteins into peptides with trypsin D->E F 6. LC-MS/MS Analysis Identify and quantify modified peptides E->F

Caption: Overall workflow for chemical proteomic profiling with FSPA probes.

Materials and Reagents
ReagentRecommended SupplierPurpose
Alkyne-derivatized FSPA ProbeCustom SynthesisCovalent labeling of proteome
Cell Culture Medium (e.g., DMEM)Thermo Fisher, MilliporeSigmaCell growth and maintenance
Fetal Bovine Serum (FBS)Thermo Fisher, MilliporeSigmaCell growth supplement
Phosphate-Buffered Saline (PBS)MilliporeSigmaWashing cells
Lysis Buffer (RIPA or Urea-based)-Cell lysis and protein solubilization
Protease/Phosphatase InhibitorsRoche, MilliporeSigmaPrevent protein degradation/modification
Azide-PEG3-BiotinMilliporeSigma, Click Chemistry ToolsBiotin tag for click reaction
Copper (II) Sulfate (CuSO₄)MilliporeSigmaCatalyst for CuAAC reaction
Tris(2-carboxyethyl)phosphine (TCEP)MilliporeSigmaReducing agent for CuAAC
TBTA LigandMilliporeSigmaStabilizes Cu(I) for CuAAC
Streptavidin Agarose BeadsThermo Fisher, GE HealthcareAffinity purification of biotinylated proteins
Dithiothreitol (DTT)MilliporeSigmaReducing agent for disulfide bonds
Iodoacetamide (IAA)MilliporeSigmaAlkylating agent for cysteines
Sequencing Grade TrypsinPromegaProtein digestion
Acetonitrile (ACN), Formic Acid (FA)MilliporeSigma (LC-MS Grade)Solvents for mass spectrometry
Protocol 1: Live Cell Labeling with Alkyne-FSPA Probe

This protocol describes the treatment of adherent cells. It should be optimized for the specific cell line and probe concentration.

  • Cell Seeding: Plate cells (e.g., HeLa or Jurkat) in appropriate vessels (e.g., 10 cm or 15 cm dishes) and grow to 70-80% confluency.

  • Probe Preparation: Prepare a stock solution of the alkyne-FSPA probe (e.g., 10-50 mM in DMSO).

  • Cell Treatment:

    • Aspirate the growth medium.

    • Add fresh, serum-free medium to the cells.

    • Add the alkyne-FSPA probe to the desired final concentration (typically 10-100 µM). Include a DMSO-only vehicle control.

    • For competitive profiling, pre-incubate cells with a competing inhibitor for 1 hour before adding the probe.

    • Incubate cells for the desired time (e.g., 1-4 hours) at 37°C and 5% CO₂.

  • Cell Harvest:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells into 1 mL of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant, and either proceed to lysis or flash-freeze the cell pellet in liquid nitrogen for storage at -80°C.

Scientist's Note (Causality): Using serum-free medium during probe incubation is crucial because serum proteins can react with the probe, depleting its effective concentration and increasing background. The incubation time and probe concentration are critical parameters that require optimization to achieve sufficient labeling without inducing cytotoxicity.

Protocol 2: Cell Lysis and Protein Quantification
  • Lysis: Resuspend the cell pellet in 500 µL of ice-cold lysis buffer (e.g., RIPA buffer or 8M Urea in PBS) supplemented with protease and phosphatase inhibitors.

  • Homogenization: Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 20 seconds off) to shear DNA and ensure complete lysis.

  • Clarification: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a compatible assay (e.g., BCA assay; Bradford is not compatible with urea). Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).

Protocol 3: Click Chemistry (CuAAC) for Biotin Tagging
  • Prepare Click Reagents: Prepare fresh stock solutions: 50 mM CuSO₄ in water, 50 mM TCEP in water, 1.7 mM TBTA in DMSO, and 10 mM Azide-PEG3-Biotin in DMSO.

  • Reaction Setup: In a 1.5 mL tube, combine the following for a 1 mg protein sample:

    • Normalized protein lysate (e.g., 1 mg in 500 µL)

    • Azide-PEG3-Biotin (to 100 µM final concentration)

    • TBTA (to 100 µM final concentration)

  • Initiate Reaction: Add TCEP (to 1 mM final concentration) and CuSO₄ (to 1 mM final concentration). Vortex briefly.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle rotation, protected from light.

Scientist's Note (Causality): The click reaction specifically ligates the azide-biotin tag to the alkyne-modified proteins. TCEP is used to reduce Cu(II) to the catalytically active Cu(I) state, and the TBTA ligand stabilizes Cu(I) and improves reaction efficiency, especially in complex biological lysates.[9]

Protocol 4: Enrichment and On-Bead Digestion
  • Protein Precipitation: Precipitate the protein to remove excess click chemistry reagents. Add 4 volumes of ice-cold acetone, vortex, and incubate at -20°C for at least 2 hours (or overnight). Centrifuge at 16,000 x g for 10 minutes at 4°C. Discard the supernatant and air-dry the pellet.

  • Resuspension: Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS). Sonicate briefly to fully dissolve.

  • Bead Preparation: Wash 50 µL of streptavidin agarose bead slurry three times with the resuspension buffer.

  • Binding: Dilute the resuspended protein solution 10-fold with PBS (to a final SDS concentration of ~0.1%) and add it to the washed streptavidin beads. Incubate overnight at 4°C with rotation.

  • Washing:

    • Centrifuge beads at 500 x g for 2 minutes, discard supernatant.

    • Wash beads sequentially with:

      • 2x with 0.1% SDS in PBS

      • 2x with 1 M Urea in PBS

      • 3x with 50 mM Ammonium Bicarbonate

  • Reduction and Alkylation:

    • Resuspend beads in 200 µL of 50 mM Ammonium Bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 30 minutes.

  • On-Bead Digestion:

    • Add sequencing grade trypsin (e.g., 1 µg per 50 µL of beads).

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second elution with 100 µL of 50 mM Ammonium Bicarbonate and combine the supernatants.

  • Sample Cleanup: Acidify the peptide solution with formic acid to a final concentration of 1%. Desalt the peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

Scientist's Note (Trustworthiness): The stringent wash steps are critical for removing non-specifically bound proteins, which are a major source of background in affinity purification experiments. On-bead digestion is preferred as it helps to reduce the elution of endogenous biotinylated proteins (which are not cleaved by trypsin) and streptavidin itself.

Part 3: Mass Spectrometry and Data Analysis

LC-MS/MS Analysis

Analysis is typically performed on a high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system.[10]

  • LC Setup: Peptides are separated on a C18 analytical column using a gradient of increasing acetonitrile in 0.1% formic acid.

  • MS Method: Data-dependent acquisition (DDA) is commonly used. The instrument acquires a high-resolution full MS scan, followed by MS/MS scans of the most abundant precursor ions.[11]

Database Searching and Site Identification

The key to identifying the labeled peptides is to include the mass of the probe's remnant (after reacting with tyrosine) as a variable modification in the database search.

  • Probe Mass Shift: The mass added to a residue upon reaction with the alkyne-derivatized FSPA probe must be calculated precisely. For example, the reaction with tyrosine involves the loss of HF from the probe and H from the tyrosine hydroxyl group. This mass shift is then added as a variable modification on Tyr, Lys, Ser, and His in the search parameters.

  • Search Software: Use software like MaxQuant, Proteome Discoverer, or SEQUEST.

  • Database: Search against a relevant protein database (e.g., UniProt Human).

  • Validation: Identified spectra for modified peptides should be manually inspected to ensure high-quality fragmentation patterns that confirm both the peptide sequence and the modification site.

Table 2: Example Mass Spectrometry Search Parameters
ParameterSettingRationale
EnzymeTrypsin/PAllows for cleavage after Lys and Arg, including when followed by Pro.
Max. Missed Cleavages2Accounts for inefficient trypsin digestion.
Fixed ModificationCarbamidomethyl (C)For the alkylation of cysteine residues with iodoacetamide.
Variable ModificationsOxidation (M), Acetyl (Protein N-term), FSPA-remnant (Y, K, S, H)Accounts for common biological modifications and the covalent probe modification on potential target residues.[2]
Precursor Mass Tolerance10 ppmStandard for high-resolution MS1 data.
Fragment Mass Tolerance0.02 DaStandard for high-resolution MS/MS data (Orbitrap).
False Discovery Rate1% (Peptide and Protein level)Ensures high confidence in identifications.

Part 4: Validation and Controls

To ensure the scientific integrity of the results, several controls are mandatory.

  • Vehicle Control (DMSO): A parallel experiment where cells are treated only with DMSO instead of the probe. This control is essential for identifying proteins that non-specifically bind to the streptavidin beads.

  • Competition Experiment: This is the gold standard for validating a specific target. By pre-treating cells with a known, non-covalent inhibitor for a protein of interest, the binding of the covalent probe to that specific target should be significantly reduced. This is typically quantified using label-free or stable isotope labeling (e.g., SILAC) approaches.[5][12]

  • Western Blot: After affinity pulldown and before digestion, a portion of the beads can be boiled in SDS-PAGE loading buffer. The eluted proteins can be run on a gel and probed with an antibody against a suspected target to confirm its enrichment in the probe-treated sample versus the control.

References

  • University of Cambridge. (n.d.). Sulfonyl-purine probes for covalent targeting of lysine and tyrosine in drug discovery.
  • Ward, C. C., et al. (2019). Global targeting of functional tyrosines using sulfur triazole exchange chemistry. Nature Chemical Biology.
  • Zhang, D., et al. (2023). ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. Journal of the American Chemical Society. Available at: [Link]

  • García-Ramos, Y., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. PNAS. Available at: [Link]

  • Lin, Y.-H., et al. (2023). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society. Available at: [Link]

  • Rush, J., et al. (2005). Profiling of tyrosine phosphorylation pathways in human cells using mass spectrometry. Nature Biotechnology. Available at: [Link]

  • Macquarie University. (n.d.). Synthesis of Multifunctional Probes for Targeted Chemical Proteomics.
  • Wallner, F. K., et al. (2007). Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase 19F NMR spectroscopy. DiVA. Available at: [Link]

  • MacCoss, M. J., et al. (2005). Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer. Analytical Chemistry. Available at: [Link]

  • Ficarro, S. B., et al. (2004). Robust phosphoproteomic profiling of tyrosine phosphorylation sites from human T cells using immobilized metal affinity chromatography and tandem mass spectrometry. Analytical Chemistry. Available at: [Link]

  • MDPI. (2023). Research Progress on Up-Conversion Fluorescence Probe for Detection of Perfluorooctanoic Acid in Water Treatment. Retrieved from [Link]

  • Parker, C. G., et al. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Central Science. Available at: [Link]

  • Kweon, H. K., & Hakon, K. (2009). In-depth Qualitative and Quantitative Profiling of Tyrosine Phosphorylation Using a Combination of Phosphopeptide Immunoaffinity Purification and Stable Isotope Dimethyl Labeling. Molecular & Cellular Proteomics. Available at: [Link]

  • Organic Syntheses. (n.d.). Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester. Retrieved from [Link]

  • Centre for Medicines Discovery. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Retrieved from [Link]

  • Teixeira, M. C., et al. (2005). A proteome analysis of the yeast response to the herbicide 2,4-dichlorophenoxyacetic acid. Proteomics. Available at: [Link]

  • Koehler, M. F., et al. (2017). Chemical Proteomics for Target Discovery of Head-to-Tail Cyclized Mini-Proteins. Frontiers in Chemistry. Available at: [Link]

  • Schopfer, L. M., et al. (2009). Mass Spectral Characterization of Organophosphate-Labeled Lysine in Peptides. Analytical Biochemistry. Available at: [Link]

  • White, J. S. (2022). A Chemical Proteomic Approach to Reveal the Cellular Targets of Anti-Protozoan Unnatural Products. White Rose eTheses Online. Available at: [Link]

  • Chalker, J. M., et al. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. Available at: [Link]

  • PRIDE Archive. (n.d.). Large scale qualitative and quantitative profiling of tyrosine phosphorylation using a combination of phosphopeptide immuno-affinity purification and stable isotope dimethyl labeling. Retrieved from [Link]

  • Wallner, F. K., et al. (2007). Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase 19F NMR spectroscopy. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (2014). US20140248654A1 - Acidic environment-detecting fluorescent probe.
  • Meyer, J. G., et al. (2018). Peptide Identification and Quantification by Gas Phase Fractionation Enables Proteomics Without Liquid Chromatography. ChemRxiv. Available at: [Link]

  • Workman, P., & Collins, I. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell. Available at: [Link]

  • van der Wal, L., et al. (2022). Parallel reaction monitoring targeted mass spectrometry as a fast and sensitive alternative to antibody-based protein detection. Frontiers in Molecular Biosciences. Available at: [Link]

  • Terai, T., & Nagano, T. (2008). Fluorescent probes for bioimaging applications. Current Opinion in Chemical Biology. Available at: [Link]

  • University of Edinburgh Research Explorer. (n.d.). R44520 - New chemical imaging probes for real-time detection of apoptosis and enhanced monitoring of inflammatory diseases. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1027. Retrieved from [Link]

  • University of Virginia. (n.d.). New Chemical Probe Technologies: Applications to Imaging, Target Identification and Drug Discovery. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields of 2-[4-(fluorosulfonyl)phenoxy]acetic acid conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for SuFEx (Sulfur(VI) Fluoride Exchange) Conjugation . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize reaction yields when working with 2-[4-(fluorosulfonyl)phenoxy]acetic acid .

This bifunctional linker is a powerful tool in chemical biology and drug discovery. It features a carboxylic acid for standard amide coupling and a fluorosulfonyl (–SO₂F) group for SuFEx click chemistry. While the S(VI)–F bond is thermodynamically stable and resistant to reduction[1], achieving high yields requires precise control over chemoselectivity, catalysts, and reaction environments.

Bifunctional Conjugation Workflow

Understanding the orthogonal nature of this linker is critical. You can functionalize the carboxylic acid first (preserving the –SO₂F group) or perform the SuFEx reaction first.

G A 2-[4-(fluorosulfonyl)phenoxy]acetic acid B Amide Coupling (Carboxyl Activation) A->B HATU, DIPEA C SuFEx Click (Sulfonyl Activation) A->C DBU, Ar-OH D Fluorosulfonyl Intermediate B->D R-NH2 E Aryl Fluorosulfate Final Conjugate C->E R-NH2, HATU D->E Ar-OH, DBU

Bifunctional conjugation pathways for 2-[4-(fluorosulfonyl)phenoxy]acetic acid.

Troubleshooting & FAQs

Q1: I am losing the –SO₂F group to hydrolysis during the amide coupling step. Why is this happening, and how do I prevent it? Causality: While sulfonyl fluorides undergo heterolytic cleavage and are vastly more stable than sulfonyl chlorides[1], they are not entirely immune to hydrolysis under basic aqueous conditions. If you are using excessive amounts of a nucleophilic base or if your organic solvents are wet, the base will catalyze the hydrolysis of –SO₂F to the unreactive sulfonate (–SO₃H). Solution:

  • Organic Phase: Use strictly anhydrous solvents (e.g., dry DMF or DCM). Limit your base to 2.0 equivalents of DIPEA (a non-nucleophilic base). Avoid using NaOH or TEA.

  • Aqueous Phase (Protein Conjugation): Keep the pH strictly between 7.2 and 7.5. Use EDC/NHS activation rather than relying on high-pH buffers, which accelerate S–F bond degradation.

Q2: My SuFEx click reaction with a phenol is stalling at <30% yield. How can I drive it to completion? Causality: The S(VI)–F bond requires a strong organosuperbase to activate the exchange. Without proper activation, the reaction kinetics are sluggish. Solution:

  • Catalyst Choice: Ensure you are using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which is the gold standard for SuFEx[2]. DBU acts via hydrogen-bond activation of the phenol and enhances the electrophilicity of the sulfur center.

  • Silyl Ether Strategy: If the direct phenol reaction stalls, convert your phenol to a tert-butyldimethylsilyl (TBS) ether first. The reaction between an aryl silyl ether and a sulfonyl fluoride, catalyzed by DBU or BEMP, is highly thermodynamically driven by the formation of the extremely strong Si–F bond byproduct, pushing yields to >95%.

Q3: How do I selectively perform SuFEx in the presence of competing primary amines? Causality: Sulfonyl fluorides can react with primary amines to form sulfamides. However, the reaction with phenols to form aryl fluorosulfates is generally faster when catalyzed by DBU[2]. Solution: To ensure absolute chemoselectivity toward the phenol, perform the SuFEx reaction in a slightly acidic to neutral buffered organic/aqueous mixture where the aliphatic amines are protonated (and thus non-nucleophilic), or use the aforementioned TBS-ether method which is strictly orthogonal to amine reactivity.

Diagnostic Workflow for SuFEx Yields

If your SuFEx reaction fails, use this self-validating LC-MS logic to determine the root cause:

G Start Issue: Low SuFEx Yield (<50%) LCMS LC-MS Analysis of Crude Start->LCMS Hydrol Mass = M - 19 + 17 (Hydrolysis to Sulfonate) LCMS->Hydrol Trace water / Strong base Unreact Mass = M (Unreacted Starting Material) LCMS->Unreact Sluggish kinetics Sol1 Action: Exclude water, switch to BEMP base Hydrol->Sol1 Sol2 Action: Use Ar-OTBS ether, increase DBU to 20 mol% Unreact->Sol2

Diagnostic LC-MS workflow for troubleshooting low SuFEx reaction yields.

Quantitative Data: Reagent Selection Matrix

To maximize yields, select your reagents based on the empirical data summarized below:

Reaction StepReagent / CatalystOptimal SolventExpected YieldHydrolysis RiskNotes
Amide Coupling HATU / DIPEA (2 eq)Dry DMF85–95%LowBest for small-molecule synthesis.
Amide Coupling EDC / NHSPBS (pH 7.4)60–80%ModerateRequires strict pH control to protect –SO₂F.
SuFEx (Phenol) DBU (20 mol%)MeCN or DMF80–95%LowStandard late-stage functionalization[3].
SuFEx (Phenol) BEMP (20 mol%)MeCN>90%Very LowIdeal for base-sensitive substrates.
SuFEx (TBS-Ether) DBU (10 mol%)THF>95%NoneDriven by Si–F bond formation. Highest yields.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Amide Coupling (Preserving –SO₂F)

This protocol ensures quantitative activation of the carboxylic acid without degrading the fluorosulfonyl group.

  • Preparation: Dissolve 2-[4-(fluorosulfonyl)phenoxy]acetic acid (1.0 eq, 0.1 mmol) in 1.0 mL of strictly anhydrous DMF under an inert argon atmosphere.

  • Activation: Add HATU (1.1 eq, 0.11 mmol) and stir for 5 minutes at room temperature.

  • Amine Addition: Add the target amine (1.0 eq, 0.1 mmol).

  • Base Addition (Critical Step): Dropwise add anhydrous DIPEA (2.0 eq, 0.2 mmol). Do not exceed 2.0 equivalents.

  • Validation: Stir for 2 hours. Monitor via LC-MS. You should observe the product mass with the intact –SO₂F group. If a mass of[M - 19 + 17] is observed, your DMF is wet or DIPEA was added too rapidly.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Late-Stage SuFEx Click Conjugation

This protocol utilizes DBU to efficiently couple the –SO₂F group to a phenolic drug or tracer[3].

  • Preparation: Dissolve the fluorosulfonyl-intermediate generated from Protocol A (1.0 eq, 0.05 mmol) and the target phenol (1.1 eq, 0.055 mmol) in 0.5 mL of anhydrous acetonitrile.

  • Catalysis: Add DBU (0.2 eq, 0.01 mmol) as a 0.1 M solution in acetonitrile.

  • Reaction: Stir at room temperature. The reaction is typically complete within 2–4 hours.

  • Validation: Check LC-MS. The product will show the mass of the combined fragments minus HF (Mass = M₁ + M₂ - 20).

  • Purification: The crude mixture can often be directly purified via silica gel chromatography or preparative HPLC, as the DBU and unreacted phenol are easily separated from the stable aryl fluorosulfate product.

References

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Sulfur fluoride exchange (SuFEx) Source: Nature Reviews Chemistry / NIH PubMed Central URL:[Link]

Sources

Preventing hydrolysis of sulfonyl fluorides in 2-[4-(fluorosulfonyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide for 2-[4-(fluorosulfonyl)phenoxy]acetic acid

Introduction

Topic: Preventing Hydrolysis of Sulfonyl Fluorides in 2-[4-(fluorosulfonyl)phenoxy]acetic acid Role: Senior Application Scientist Scope: Storage, Reaction Optimization, and Troubleshooting

The compound 2-[4-(fluorosulfonyl)phenoxy]acetic acid represents a specialized class of SuFEx (Sulfur-Fluoride Exchange) reagents. Unlike sulfonyl chlorides, sulfonyl fluorides possess a unique "sleeping beauty" reactivity: they are kinetically stable to hydrolysis under neutral or acidic aqueous conditions but can be activated to react exclusively with specific nucleophiles (e.g., tyrosine phenols, lysine amines) within protein binding pockets or under catalysis.

However, the carboxylic acid moiety in this specific compound introduces a solubility and pH-dependent complexity. If the acid is deprotonated to improve solubility, the local pH may rise, or the carboxylate itself could participate in intramolecular interactions. This guide provides a self-validating system to maintain the integrity of the sulfonyl fluoride (–SO₂F) warhead.

Module 1: Storage & Handling (FAQ)

Q1: My compound arrived as an off-white solid. How should I store it to prevent degradation? A: The primary degradation pathway is hydrolysis to the corresponding sulfonic acid (–SO₃H) and HF. This is accelerated by moisture and base.

  • Protocol: Store the solid at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Desiccation: Keep the vial inside a secondary container with active desiccant (e.g., Drierite or silica gel).

  • Thawing: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric water onto the cold solid.

Q2: Can I make a stock solution in water or PBS? A: No. While sulfonyl fluorides are more water-tolerant than chlorides, they are not indefinitely stable in water.

  • Recommended Solvent: Prepare stock solutions in anhydrous DMSO or DMSO-d6 (for NMR checks). Anhydrous Acetonitrile (MeCN) is also acceptable but volatile.

  • Concentration: High concentrations (e.g., >50 mM) are preferred to minimize the solvent-to-moisture ratio.

  • Shelf-Life: A DMSO stock stored at -20°C is stable for months. Avoid repeated freeze-thaw cycles; aliquot into single-use vials.

Q3: Which buffers are strictly FORBIDDEN? A: Tris (Tris(hydroxymethyl)aminomethane) and Glycine .

  • Reasoning: Tris contains a primary amine. Sulfonyl fluorides react with amines to form sulfonamides.[1][2][3] This will consume your reagent rapidly, generating a false "hydrolysis" signal which is actually a derivatization reaction.

  • Alternative: Use non-nucleophilic buffers like PBS , HEPES , MOPS , or MES , provided they are pH-adjusted correctly.

Module 2: Reaction Optimization & Hydrolysis Prevention

Q4: I need to use this compound in an aqueous biological assay. What is the "Safe pH Window"? A: The stability of the S(VI)-F bond is pH-dependent.

  • Safe Zone: pH 4.0 – 7.5 . Hydrolysis is negligible over 24 hours at room temperature in this range.

  • Danger Zone: pH > 8.0 . Hydroxide ions (OH⁻) act as nucleophiles, attacking the sulfur center.

  • Technical Insight: The para-phenoxy substituent is electron-donating. Through resonance, it increases electron density at the sulfur atom relative to a simple phenyl sulfonyl fluoride. This actually increases hydrolytic stability (making the sulfur less electrophilic) but may require stronger activation (e.g., proximity effect or catalysis) for the desired SuFEx reaction.

Q5: How do I distinguish between the intact Sulfonyl Fluoride and the Hydrolyzed Sulfonic Acid? A: ¹⁹F NMR is the gold standard validation method.

  • Intact (-SO₂F): Look for a singlet around +65 ppm (relative to CFCl₃) or roughly +30 to +40 ppm (relative to TFA), depending on your reference.

  • Hydrolyzed (Fluoride ion): A sharp singlet at -119 ppm (free F⁻ in water) indicates decomposition.

  • Protocol: Take 10 µL of your reaction mix, add 400 µL DMSO-d6, and run a quick ¹⁹F NMR scan (no proton decoupling needed).

Module 3: Troubleshooting Guide

Scenario A: "I see a precipitate forming in my reaction buffer."
  • Cause: The carboxylic acid group is protonated at acidic pH (pH < 4.5), lowering solubility.

  • Fix: Adjust pH to 6.5 - 7.4 . This ensures the carboxylic acid is ionized (COO⁻), improving solubility without triggering rapid sulfonyl fluoride hydrolysis.

Scenario B: "My protein labeling yield is low, but the compound seems stable."
  • Cause: The "Phenoxy" effect. The electron-rich ring makes the sulfonyl fluoride "too stable" or "cold."

  • Fix: You need a catalyst.[2][4]

    • Chemical Catalyst: Add 10-20 mol% DABCO or Ca(NTf₂)₂ (if compatible with the protein).

    • Proximity: Ensure the ligand binds tightly (K_d < 1 µM) to position the warhead exactly next to a nucleophilic residue (Lysine/Tyrosine).

Visualizations

Figure 1: Mechanism of Hydrolysis vs. SuFEx Activation

Caption: Pathways determining the fate of the sulfonyl fluoride warhead. Path A (Hydrolysis) is base-catalyzed. Path B (SuFEx) is the desired nucleophilic substitution.

SuFEx_Mechanism Compound 2-[4-(fluorosulfonyl)phenoxy] acetic acid (Intact Warhead) Base High pH (>8.0) (OH- Attack) Compound->Base pH > 8.0 Target Target Nucleophile (Protein-Tyr-OH / Lys-NH2) Compound->Target Proximity / Catalysis Hydrolysis Sulfonic Acid (Inactive Byproduct) + HF Base->Hydrolysis Irreversible Decomposition Labeling Covalent Conjugate (Stable Sulfonate/Sulfonamide) Target->Labeling SuFEx Reaction

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step logic flow for diagnosing stability or reactivity issues in aqueous media.

Troubleshooting_Tree Start Issue: Loss of Activity or Low Yield CheckBuffer Check Buffer Composition Start->CheckBuffer IsTris Is it Tris or Glycine? CheckBuffer->IsTris ChangeBuffer CRITICAL ERROR: Switch to HEPES/PBS. Tris reacts with -SO2F. IsTris->ChangeBuffer Yes CheckNMR Run 19F NMR IsTris->CheckNMR No Signal Signal Status? CheckNMR->Signal Intact Signal at +65 ppm (Intact Reagent) Signal->Intact Intact FreeF Signal at -119 ppm (Hydrolysis) Signal->FreeF Fluoride Ion ReactivityIssue Reactivity Issue: Add Catalyst (DABCO) or Increase Incubation Time Intact->ReactivityIssue StabilityIssue Stability Issue: Check pH (<8.0?) Check Temp (Keep 4°C) FreeF->StabilityIssue

Experimental Protocol: Standard Stability Assay

Objective: Validate the stability of your specific lot of 2-[4-(fluorosulfonyl)phenoxy]acetic acid in your assay buffer.

  • Preparation:

    • Dissolve 5 mg of compound in 500 µL anhydrous DMSO (Stock: ~40 mM).

    • Prepare 450 µL of your Assay Buffer (e.g., PBS pH 7.4).

  • Initiation:

    • Add 50 µL of DMSO Stock to the 450 µL Assay Buffer (Final: 4 mM compound, 10% DMSO).

    • Note: The high concentration ensures NMR visibility.

  • Monitoring:

    • Transfer to an NMR tube. Add a coaxial insert containing D₂O (for lock) if using a non-deuterated buffer, or simply run "unlocked" if your instrument allows.

    • Acquire a T=0 ¹⁹F NMR spectrum.

    • Incubate at 25°C (or your assay temp).

    • Acquire spectra at 1h, 4h, and 24h .

  • Analysis:

    • Integrate the sulfonyl fluoride peak vs. the free fluoride peak.

    • Pass Criteria: >95% intact after 4 hours; >90% intact after 24 hours.

References

  • Sharpless, K. B., et al. (2014).[5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H., et al. (2023). "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools." ACS Chemical Biology. [Link]

  • Sammis, G. M., et al. (2019). "Sustainable synthesis of sulfonyl fluorides in water." Green Chemistry. [Link]

  • Kelly, J. W., et al. (2018). "Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin." Journal of Medicinal Chemistry. [Link]

Sources

Overcoming solubility issues of fluorosulfonyl phenoxyacetic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SOL-FSPA-001 Subject: Overcoming aqueous solubility issues while preserving sulfonyl fluoride reactivity Status: Open Assigned Specialist: Senior Application Scientist

The Core Challenge: The "Stability-Solubility" Paradox

The difficulty in dissolving fluorosulfonyl phenoxyacetic acid stems from two conflicting chemical requirements. You are likely experiencing precipitation because the molecule is protonated (uncharged) in acidic water, or hydrolysis because you used too much base to dissolve it.

To solve this, we must navigate the "Safe pH Window" :

  • The Solubility Requirement (pH > 3.2): The molecule contains a carboxylic acid (Phenoxyacetic acid pKa

    
     3.17). To make it water-soluble, you must deprotonate this group to form the carboxylate anion.[1] Below pH 3.2, the molecule is neutral, hydrophobic, and precipitates.
    
  • The Stability Requirement (pH < 8.0): The sulfonyl fluoride (

    
    ) group is the "warhead." While significantly more stable than sulfonyl chlorides, it is susceptible to hydrolysis at basic pH. If you use strong base (pH > 9) to force dissolution, you will hydrolyze the 
    
    
    
    into a biologically inert sulfonic acid (
    
    
    ).[1]

The Solution: You must maintain the system between pH 4.0 and 7.5 .[1]

Decision Matrix & Workflow

Use this logic flow to determine the correct solubilization protocol for your specific application.

solubilization_workflow Start Start: Solid Reagent AppType What is the downstream application? Start->AppType BioAssay Biological Assay (Cells/Proteins) AppType->BioAssay ChemSynth Chemical Synthesis (Click Chemistry) AppType->ChemSynth DMSO_Tol Is >1% DMSO tolerated? BioAssay->DMSO_Tol MethodC Method C: Organic Cosolvent System (MeCN/Water) ChemSynth->MethodC MethodA Method A: DMSO Stock + Buffer Spike DMSO_Tol->MethodA Yes MethodB Method B: In-Situ Salt Formation (No Organic Solvent) DMSO_Tol->MethodB No

Caption: Decision tree for selecting the optimal solubilization strategy based on downstream experimental constraints.

Experimental Protocols

Method A: The DMSO "Stock-Spike" (Recommended)

Best for: Cell assays, protein labeling, and general screening where <5% DMSO is acceptable.

Logic: This method bypasses the slow dissolution kinetics of the solid powder by dissolving it first in a miscible organic solvent, then rapidly diluting it into a buffered environment that maintains ionization.[1]

Protocol:

  • Prepare Stock: Dissolve the solid fluorosulfonyl phenoxyacetic acid in anhydrous DMSO to a concentration of 50 mM to 100 mM . The solution should be clear and colorless.

    • Note: Store this stock at -20°C with desiccant.[1] It is stable for months.[1]

  • Prepare Buffer: Use PBS (pH 7.4) or HEPES (pH 7.2) .[1]

    • Critical: Do NOT use Tris or Glycine buffers (see FAQ).[1]

  • The Spike: While vortexing the buffer, slowly add the DMSO stock to reach your final concentration (e.g., 100 µM).

    • Result: The solution should remain clear. The pH of the buffer ensures the carboxylic acid deprotonates immediately, maintaining solubility.

Method B: In-Situ Salt Formation (Organic-Free)

Best for: Highly sensitive biological systems where DMSO causes artifacts.

Logic: We convert the acid to its sodium salt using a stoichiometric equivalent of base before adding the bulk water.[1]

Protocol:

  • Weigh 10 mg of fluorosulfonyl phenoxyacetic acid (MW

    
     232.2  g/mol , approx 43 µmol).
    
  • Add 430 µL of 100 mM NaHCO₃ (Sodium Bicarbonate) .

    • Why Bicarbonate? It is a mild base (pH ~8.[1]3) that will deprotonate the carboxylic acid (pKa 3.1) but is not strong enough to rapidly hydrolyze the sulfonyl fluoride.[1] Avoid NaOH if possible to prevent local "hotspots" of high pH.[1]

  • Sonicate briefly (30-60 seconds) until the solid dissolves and CO₂ evolution ceases.

  • Dilute immediately with water or buffer to the desired volume.[1]

  • Verify pH: Check that the final pH is < 7.5. Adjust with dilute HCl if necessary.

Technical FAQ & Troubleshooting

Q1: I see a precipitate immediately after adding my stock to the buffer. Why?

A: This is likely "pH Shock."[1] If you add the acidic stock to unbuffered water or a weak buffer, the local pH drops below 3.2. The molecule reprotonates and crashes out.[1] Fix: Ensure your receiving buffer is at least 50 mM (strong buffering capacity) and pH 7.0–7.4.[1]

Q2: Can I use Tris-HCl or Glycine buffers?

A: ABSOLUTELY NOT. Tris and Glycine contain primary amines. Sulfonyl fluorides are designed for SuFEx (Sulfur-Fluoride Exchange) chemistry, which reacts with nucleophiles.[1] While


 is more selective than sulfonyl chlorides, primary amines in high concentration (like in Tris buffer) can react with the warhead over time, deactivating your compound or creating background noise.
Recommended Buffers:  PBS, HEPES, MOPS, or Citrate.
Q3: How stable is the sulfonyl fluoride in water?

A: At pH 7.4 and 25°C, the half-life is typically >24 hours .[1] However, at pH 9.0, hydrolysis accelerates significantly.

  • Storage Rule: Always prepare aqueous dilutions fresh. Do not store the aqueous solution overnight, even at 4°C.

Q4: Why not just buy the sodium salt directly?

A: Commercial sodium salts of sulfonyl fluorides are rare because they are hygroscopic.[1] Moisture absorption during storage leads to hydrolysis of the


 group in the solid state. It is chemically safer to store the free acid (which is stable) and generate the salt immediately prior to use.

Solubility & Stability Data Summary

ParameterValue / ConditionNotes
pKa (Acid) ~3.17Ionizes at pH > 4.2
Max Solubility (pH 2) < 1 mg/mLPrecipitates (Protonated form)
Max Solubility (pH 7) > 50 mg/mLSoluble (Anionic form)

Stability (pH 7)
High (>24h)Ideal working range

Stability (pH 10)
Low (<30 min)Rapid Hydrolysis to Sulfonate
Compatible Solvents DMSO, DMF, MeCN, MeOHAvoid nucleophilic alcohols if heating

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.

    • Establishes the stability profile of sulfonyl fluorides vs. chlorides in aqueous media.
  • National Center for Biotechnology Information. (2024).[1] "Phenoxyacetic Acid (CID 19188)."[2] PubChem Compound Summary.

    • Source for pKa (3.17) and general physicochemical properties.
  • Dong, J., et al. (2014).[1] "SuFEx-Based Polysulfate Formation from Bis(fluorosulfuryl)phenoxide." Angewandte Chemie, 126(36).[1]

    • Provides experimental context for handling fluorosulfonyl groups in buffered systems.

Sources

Technical Support Center: Minimizing Non-Specific Binding with 2-[4-(fluorosulfonyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

2-[4-(fluorosulfonyl)phenoxy]acetic acid is a bifunctional Sulfur-Fluoride Exchange (SuFEx) reagent. It features a fluorosulfonyl (


)  warhead for covalent protein capture and a carboxylic acid (

)
tail for solubility or conjugation (e.g., to amine-functionalized beads or fluorophores).

While SuFEx is celebrated for its "context-dependent" reactivity—preferring specific tyrosine, lysine, or histidine residues in defined protein pockets—users often encounter Non-Specific Binding (NSB) . This guide deconstructs NSB into two distinct categories and provides validated protocols to eliminate them.

The Two Modes of NSB
NSB TypeMechanismCauseMitigation Strategy
Type I: Non-Covalent (Physical) Hydrophobic adsorption & Electrostatic attractionThe phenoxy core is hydrophobic; the carboxylate tail is anionic at pH 7.4.High-salt washes, detergents (Tween/NP-40), pH tuning.
Type II: Covalent (Chemical) Promiscuous SuFEx reactivityHigh probe concentration or elevated pH (>8.0) activates the

warhead toward solvent-exposed residues.
Stoichiometric titration, pH control (<7.5), rapid quenching.

Core Optimization Parameters (The "Golden Triangle")

To minimize background without sacrificing signal, you must balance three critical variables.

A. pH Control (The Reactivity Throttle)

The reactivity of the


 group is highly pH-dependent.
  • Risk: At pH > 8.0, deprotonation of surface tyrosines and lysines accelerates, leading to "hyper-labeling" (Type II NSB).

  • Recommendation: Perform labeling at pH 7.2 – 7.4 (PBS or HEPES). This maintains the "context-specific" nature of SuFEx, ensuring it only reacts within catalytic pockets or privileged binding sites, rather than randomly across the surface.

B. Probe Concentration vs. Protein Density

Unlike photo-affinity probes, SuFEx reagents are chemically active. Excess probe drives Type II NSB.

  • Standard: 10–50 µM probe for 1 mg/mL proteome.

  • Optimization: Titrate probe concentration. A "hook effect" (signal loss) or smear (NSB) often occurs above 100 µM.

C. The "Competitor" Validation

You cannot confirm a band is specific without a competition control.

  • Protocol: Pre-incubate the sample with 10x molar excess of a "dummy" blocker (e.g., benzenesulfonyl fluoride or free 2-[4-(fluorosulfonyl)phenoxy]acetic acid lacking the detection handle) before adding your functionalized probe.

Validated Low-Background Protocol

Context: Labeling a complex lysate for chemoproteomics or Western blotting.

Phase 1: Preparation
  • Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% NP-40. Avoid primary amines (Tris) if using the carboxylic acid for downstream amide coupling.

  • Clarification: Centrifuge lysate at 14,000 x g for 10 mins at 4°C. Precipitates act as nucleation sites for NSB.

Phase 2: Labeling
  • Dilution: Dilute 2-[4-(fluorosulfonyl)phenoxy]acetic acid stock (in DMSO) into the lysate.

    • Target: 20 µM final concentration.

    • DMSO: Keep final DMSO < 1%.

  • Incubation: 1 hour at 25°C (Room Temp) or 37°C.

    • Note: 37°C accelerates kinetics but increases Type II NSB. Stick to 25°C for initial screens.

Phase 3: Quenching & Washing (Critical for NSB Removal)
  • Quench: Add 4x Laemmli buffer (containing SDS) immediately. Boil for 5-10 mins.

    • Why: Denaturation unfolds the protein, breaking Type I hydrophobic NSB.

  • Precipitation (Optional but Recommended): Methanol/Chloroform precipitation removes unreacted free probe that might streak on the gel.

  • Wash (If using affinity beads):

    • Wash 1: 1% SDS in PBS (Removes sticky hydrophobic proteins).

    • Wash 2: 4M Urea (Unfolds non-covalent aggregations).

    • Wash 3: 50 mM Ammonium Bicarbonate (Preps for digestion).

Troubleshooting Center (FAQ)

Q1: I see a strong smear across the entire lane in my Western blot. What happened?

  • Diagnosis: This is likely Type II Covalent NSB . You have oversaturated the system.

  • Fix: Reduce probe concentration by 5-fold. Lower incubation pH to 7.0. Ensure your incubation time does not exceed 2 hours.

Q2: My negative control (no probe) has background bands.

  • Diagnosis: This is antibody cross-reactivity or endogenous biotin (if using a biotin conjugate).

  • Fix: If you conjugated the carboxylic acid to biotin, switch to a specific anti-probe antibody if possible. If not, block membranes with 5% BSA and 0.1% Tween-20.

Q3: The probe precipitates when added to the buffer.

  • Diagnosis: The hydrophobic phenoxy core is crashing out.

  • Fix: The carboxylic acid improves solubility, but only if deprotonated. Ensure your DMSO stock is concentrated (50 mM) so the final aqueous dilution is rapid. Do not use acidic buffers (pH < 5) where the carboxylic acid becomes protonated and insoluble.

Q4: Can I use Tris buffer?

  • Technical Note: Tris contains a primary amine. While the

    
     group is relatively orthogonal to amines in solution (preferring protein-templated reactions), the carboxylic acid tail will react with Tris if you are using EDC/NHS activation chemistry downstream.
    
  • Rule: Use HEPES or PBS for the labeling step.

Visualizations

Diagram 1: The SuFEx Labeling & NSB Landscape

This pathway illustrates the decision points between specific labeling and the two types of NSB.

SuFEx_Pathway Probe 2-[4-(fluorosulfonyl) phenoxy]acetic acid Interaction Interaction Phase Probe->Interaction Protein Target Protein (Lysate) Protein->Interaction Specific Specific Labeling (Context-Dependent) Interaction->Specific pH 7.4 Low Conc. NSB_Type1 NSB Type I (Hydrophobic/Ionic) Interaction->NSB_Type1 Hydrophobic Stickiness NSB_Type2 NSB Type II (Hyper-Reactivity) Interaction->NSB_Type2 pH > 8.0 Excess Probe Wash Stringent Wash (SDS/Urea) Specific->Wash NSB_Type1->Wash Result_Dirty High Background NSB_Type2->Result_Dirty Covalent (Permanent) Result_Clean Clean Signal Wash->Result_Clean Removes Type I Wash->Result_Dirty Fails to remove Type II

Caption: Workflow distinguishing washable (Type I) vs. permanent (Type II) non-specific binding.

Diagram 2: Troubleshooting Decision Logic

Follow this flow to resolve high background issues.

Troubleshooting_Logic Start Problem: High Background Check_Control Is the 'No Probe' control clean? Start->Check_Control Yes_Control Yes Check_Control->Yes_Control No_Control No Check_Control->No_Control Analyze_Pattern Analyze Band Pattern Yes_Control->Analyze_Pattern Antibody_Issue Issue: Secondary Antibody or Endogenous Biotin No_Control->Antibody_Issue Smear Full Lane Smear Analyze_Pattern->Smear Discrete Discrete Extra Bands Analyze_Pattern->Discrete Sol_Smear Action: Reduce Probe Conc. Reduce pH to 7.2 Smear->Sol_Smear Sol_Discrete Action: Increase Wash Stringency (Add 4M Urea) Discrete->Sol_Discrete

Caption: Logic tree for diagnosing the root cause of background noise.

References

  • Sharpless, K. B., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][3][4][5] Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[6] Chemical Science.[2] [Link]

  • Kelly, J. W., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry.[7] PNAS. [Link]

  • Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (General principles of NSB reduction applicable to physical adsorption). [Link]

Sources

Optimizing incubation times for fluorosulfonyl phenoxyacetic acid crosslinking

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Incubation Times for Fluorosulfonyl Phenoxyacetic Acid (FS-PAA)

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Core Directive & Scientific Context

Welcome to the Advanced Application Support Center. You are likely working with Fluorosulfonyl Phenoxyacetic Acid (FS-PAA) derivatives to map protein interactions or identify binding pockets via SuFEx (Sulfur-Fluoride Exchange) chemistry.

The Central Challenge: FS-PAA probes rely on a "Goldilocks" kinetic window. Unlike highly reactive electrophiles (e.g., acid chlorides) that react instantly and non-specifically, the fluorosulfonyl group (


) is relatively latent. It requires a specific local protein environment (usually a basic residue like Histidine or Lysine proximal to a Tyrosine) to catalyze the reaction.
  • Too Short: The probe binds non-covalently (

    
    ) but fails to undergo the covalent exchange (
    
    
    
    ), leading to signal loss during wash steps.
  • Too Long: The probe begins to react with off-target surface residues purely through concentration-driven kinetics, ruining specificity.

Mechanism of Action (Visualization)

Understanding the kinetic mechanism is required to troubleshoot incubation times. The reaction is not a simple collision; it is a two-step affinity-driven process .

SuFEx_Mechanism Probe Free FS-PAA Probe Complex Non-Covalent Complex (Reversible, K_I) Probe->Complex Fast Equilibrium OffTarget Non-Specific Labeling (Thermodynamic Drift) Probe->OffTarget Excess Time (>12h) or High Conc. Protein Target Protein Protein->Complex Fast Equilibrium Complex->Probe Dissociation Transition SuFEx Activation (Proximal Base Catalysis) Complex->Transition Rate Limiting Step Covalent Covalent Adduct (Irreversible, k_inact) Transition->Covalent F- Leaving Group

Caption: Figure 1. The SuFEx kinetic pathway.[1][2][3] Successful crosslinking requires the formation of a non-covalent complex (


) prior to the slow covalent bond formation (

). Extended incubation bypasses the complex stage, leading to off-target noise.

Optimization Matrix: The "When" and "How Long"

Do not guess. Use this matrix as your starting point based on your experimental context.

Experimental ContextRecommended TimeTemperatureLimiting Factor
Purified Protein (

known)
30 min – 2 hours25°C

(Reaction rate)
Complex Lysate (Proteomics) 1 – 4 hours25°CSpecificity (Off-target competition)
Live Cell (In situ) 2 – 6 hours37°CMembrane permeability & Metabolism
Low Affinity Targets (

)
12 – 18 hours4°CHydrolysis vs. Labeling rate

Troubleshooting Guides & FAQs

Category A: Low Labeling Efficiency

Q: I incubated for 4 hours, but my Western blot signal is barely visible. Should I extend to 24 hours? A: Likely No. If you see <5% labeling after 4 hours, the issue is rarely time alone.

  • The Science: SuFEx reaction rates are driven by proximity. If the probe does not bind the pocket with sufficient affinity (

    
    ), or if the pocket lacks a nucleophile (Tyr/Lys) properly oriented to the 
    
    
    
    warhead, time will not fix it.
  • Actionable Step:

    • Check the pH.[4][5] SuFEx on Tyrosine is pH-sensitive. Ensure your buffer is pH 7.4 – 8.0. Acidic pH (< 7.0) suppresses the phenolate ion required for the attack.

    • Increase probe concentration (up to

      
      ) rather than time.
      
    • Stop: If 24h is required, your probe is likely acting as a non-specific alkylator rather than an affinity probe.

Q: My probe precipitates after 1 hour. How do I fix this? A: FS-PAA derivatives are often hydrophobic.

  • The Fix: Ensure your DMSO concentration is constant (1-2%).

  • Protocol: Pre-dilute the probe in buffer immediately before adding to the protein. Do not let the probe sit in aqueous buffer without protein, as it may aggregate (though SuFEx is hydrolytically stable).

Category B: Non-Specific Background

Q: I see a "smear" or multiple bands on my gel. Is my incubation too long? A: Yes, almost certainly.

  • The Science: This is the "Thermodynamic Drift" (see Figure 1). Over long periods, the probe will randomly collide with surface lysines or tyrosines on high-abundance proteins (like albumin or actin in lysates).

  • Actionable Step: Perform a "Time-Slicing" experiment.

    • Set up 4 reactions: 30 min, 1h, 2h, 4h.

    • Quench with 5x Loading Buffer (containing SDS) immediately at each time point.

    • The optimal time is the point where your target band is distinct, but background smear is minimal.

Standardized Optimization Protocol

Use this self-validating workflow to determine the exact incubation time for your specific FS-PAA probe.

Materials
  • Buffer: 50 mM HEPES or PBS, pH 7.8 (Tris can be used but contains primary amines; usually fine for SuFEx but HEPES is safer).

  • Quench: 4X SDS-PAGE Loading Buffer (The SDS denatures the protein, stripping non-covalent probes and stopping the reaction).

Workflow
  • Preparation: Prepare 5 aliquots of your protein/lysate (1 mg/mL).

  • Initiation: Add FS-PAA probe (final conc.

    
     or 
    
    
    
    expected
    
    
    ).
  • Incubation Loop:

    • T=0: Immediately remove Aliquot 1 and add Quench buffer. (This controls for non-covalent "stickiness").

    • T=1h: Remove Aliquot 2 -> Quench.

    • T=4h: Remove Aliquot 3 -> Quench.

    • T=12h: Remove Aliquot 4 -> Quench.

  • Readout: Run SDS-PAGE followed by Western Blot (if biotinylated/tagged) or Coomassie (if shifting mass).

  • Analysis:

    • Plot Signal Intensity (Target) vs. Time.[6]

    • Plot Signal Intensity (Background) vs. Time.

    • Optimal Time (

      
      )  = The time point where (Target Signal / Background Signal) is maximized.
      

References

  • SuFEx Chemistry Fundamentals & Tyrosine Reactivity

    • Title: Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction.[7]

    • Source: National Institutes of Health (PubMed) / Institute for Basic Science.
    • Context: Establishes the mechanism where free tyrosine reacts selectively with aryl fluorosulfates in bio-tolerable conditions.[7]

    • URL:[Link]

  • Kinetics of Covalent Probes

    • Title: Size-Dependent Target Engagement of Covalent Probes.[8]

    • Source: Journal of Medicinal Chemistry (ACS).
    • )
    • URL:[Link]

  • Proximity-Enabled Reactivity

    • Title: The proximity-enabled sulfur fluoride exchange reaction in the protein context.[1][3]

    • Source: N
    • Context: Explains how SuFEx kinetics in proteins conform to a two-step mechanism and are driven by protein binding affinity.[1]

    • URL:[Link]

  • Structural Consider

    • Title: Structure-based design and analysis of SuFEx chemical probes.
    • Source: N
    • Context: Discusses how binding site microenvironments (pH, neighboring residues) dictate the incubation requirements and reactivity of fluorosulfonyl probes.
    • URL:[Link]

Sources

Removing unreacted 2-[4-(fluorosulfonyl)phenoxy]acetic acid from protein samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #8492 Subject: Purification Strategies for 2-[4-(fluorosulfonyl)phenoxy]acetic acid (SuFEx Probe) Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary: The "Sticky" Warhead Problem

You are likely working with 2-[4-(fluorosulfonyl)phenoxy]acetic acid , a classic SuFEx (Sulfur-Fluoride Exchange) linker used to covalently modify nucleophilic residues (Tyrosine, Lysine, Serine) or to introduce a carboxylic acid handle for further conjugation.[1]

While the sulfonyl fluoride (


) warhead is celebrated for its stability in aqueous buffers compared to sulfonyl chlorides, this stability creates a purification challenge: it does not hydrolyze rapidly .[1] Unlike NHS-esters, which degrade into harmless byproducts within hours, unreacted sulfonyl fluorides persist in your sample, potentially causing:
  • Background Labeling: Continued reaction with the protein during storage.[1]

  • Ion Suppression: The reagent (MW ~234 Da) can dominate the ionization range in LC-MS, obscuring peptide signals.[1]

  • Non-Specific Binding: The phenoxy core is hydrophobic.[1] Even if the covalent reaction stops, the reagent often adheres non-covalently to hydrophobic pockets on the protein, resisting simple buffer exchange.

This guide prioritizes hydrophobic disruption combined with size exclusion to ensure complete removal.[1]

Diagnostic Workflow

Before selecting a protocol, determine the state of your sample using this logic flow.

PurificationLogic Start Start: Sample Containment CheckVol Sample Volume? Start->CheckVol SmallVol < 200 µL CheckVol->SmallVol Low Volume LargeVol > 200 µL CheckVol->LargeVol High Volume CheckApp Downstream Application? SmallVol->CheckApp Dialysis Method C: Dialysis + Charcoal LargeVol->Dialysis Standard Path MS_App Intact Mass / Proteomics CheckApp->MS_App Activity_App Activity / Binding Assay CheckApp->Activity_App Precip Method A: Acetone/TCA Precipitation MS_App->Precip Denaturation OK SpinCol Method B: Zeba Spin (7K MWCO) Activity_App->SpinCol Keep Native Dialysis->CheckApp Verification

Figure 1: Decision matrix for selecting the optimal purification method based on sample volume and downstream requirements.

Troubleshooting & FAQs

Q1: I performed a desalting step, but I still see a peak at ~234 Da in my Mass Spec. Is my protein labeled? A: No, that is likely free, non-covalent reagent .

  • The Math: The reagent MW is 234.2 Da.

  • The Covalent Shift: If the reagent covalently bonds to your protein (e.g., via Tyrosine), it loses a Fluoride ion (F, 19 Da) and the protein loses a proton (H, 1 Da). The mass shift on the protein should be approx +214 Da (SuFEx adduct).

  • Diagnosis: If you see a standalone peak at 234 Da (or m/z corresponding to it), the reagent is "sticking" to the protein hydrophobically.

  • Fix: Use Method C (Dialysis with Charcoal) or add 0.05% Tween-20 to your wash buffer if compatible with LC-MS (or use an MS-compatible detergent like Rapigest).[1]

Q2: My protein precipitated after adding the reagent. What happened? A: This is likely a solvent incompatibility or pH shock .[1]

  • Cause: 2-[4-(fluorosulfonyl)phenoxy]acetic acid is often dissolved in DMSO or DMF.[1] If the final concentration of organic solvent exceeds 10% (or lower for sensitive proteins), precipitation occurs.

  • Cause 2: The "acetic acid" moiety can lower the pH of unbuffered solutions, causing the protein to cross its isoelectric point (pI).

  • Fix: Ensure the reagent stock is highly concentrated (e.g., 100 mM) so the addition volume is <1%. Verify your reaction buffer has at least 50 mM buffering capacity (e.g., HEPES or Tris pH 7.5).[1]

Q3: Can I use Tris buffer for the reaction or purification? A: Proceed with caution.

  • Risk: Tris contains a primary amine.[1] While sulfonyl fluorides prefer Tyrosine/Lysine on the protein surface (often assisted by local environment), they can react with Tris at high pH or long incubation times, effectively quenching your reagent before it labels the protein.

  • Recommendation: Use HEPES or Phosphate (PBS) for the labeling reaction.[1] You may use Tris for the purification/elution steps to quench any remaining trace reagent.[1]

Q4: How do I stop the reaction precisely at a specific timepoint? A: Unlike other click reagents, SuFEx doesn't need a copper catalyst to stop.

  • Chemical Quench: Add a large excess (10 mM) of a small molecule amine (e.g., Glycine or Tris pH 8.0). This will scavenge the remaining fluorosulfonyl groups.[1]

  • Physical Stop: Immediate protein precipitation (Method A) is the most effective "stop" for time-course experiments.[1]

Proven Protocols

Method A: Acetone Precipitation (Best for MS Analysis)

Use this when you need to remove 100% of the small molecule and do not need the protein to remain folded (e.g., for bottom-up proteomics).

  • Cool: Chill pure acetone to -20°C.

  • Mix: Add 4 volumes of cold acetone to 1 volume of protein sample.

  • Incubate: Place at -20°C for 60 minutes. (The hydrophobic reagent remains soluble in acetone; the protein precipitates).

  • Spin: Centrifuge at 13,000 x g for 10 min at 4°C.

  • Wash: Decant supernatant.[1] Wash pellet once with 80% cold acetone.[1]

  • Dry: Air dry the pellet (do not over-dry) and resuspend in your digestion buffer (e.g., Urea/AmBic).[1]

Method B: High-Performance Desalting (Best for Native Proteins)

Standard gravity columns often fail to remove the "sticky" phenoxy reagent.[1] Use spin columns with a specific resin geometry.

  • Column Selection: Use Zeba™ Spin Desalting Columns (7K MWCO) or Bio-Rad Micro Bio-Spin™ 6 .[1]

  • Equilibration: Wash the column 3x with your storage buffer (e.g., PBS).[1]

  • Load: Apply sample carefully to the center of the resin bed.[1]

  • Chase: Do not add a stacker volume unless specified by the manufacturer; this dilutes the separation window.[1]

  • Spin: Centrifuge at 1,000 x g for 2 mins.

  • Repeat (Optional): For >99% removal, perform a second pass through a fresh column.

Method C: Dialysis with Scavenger (Best for "Sticky" Reagents)

If the reagent binds hydrophobically, standard dialysis will reach equilibrium but won't strip the reagent off the protein.

  • Setup: Use a Slide-A-Lyzer™ cassette (10K MWCO).

  • Buffer: 1L of PBS (pH 7.4).

  • The Trick: Add Activated Charcoal (1 g/L) or Bio-Beads SM-2 to the outer dialysis buffer.[1]

    • Mechanism:[1][2] The charcoal/beads act as a "sink," irreversibly binding the free reagent that diffuses out, preventing it from re-entering the cassette. This drives the equilibrium toward complete removal.[1]

  • Duration: Dialyze for 4 hours at 4°C, change buffer (no charcoal needed for 2nd wash), and dialyze overnight.

Comparative Data: Removal Efficiency

MethodReagent Removal %Protein Recovery %Time RequiredBest For
Dialysis (Standard) ~85-90%>95%12-24 HoursLarge volumes, stable proteins
Dialysis (+Charcoal) >99%>90%12-24 HoursHydrophobic/Sticky reagents
Spin Desalting ~95%80-90%15 MinsRapid screening, small volumes
Acetone Precip. >99.9%70-95%1.5 HoursMass Spec / Proteomics

References

  • SuFEx Chemistry Fundamentals

    • Dong, J., Sharpless, K. B., Kwok, L., & Fokin, V. V. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition, 53(36), 9430–9448.

    • [1]

  • Protein Labeling with Sulfonyl Fluorides

    • Chen, W., et al. (2016). A distinct interaction mode reveals a targetable cystine pocket in the active site of tyrosine kinases. Nature Chemical Biology, 12, 307–313.
    • [1]

  • Troubleshooting Small Molecule Removal

    • Thermo Fisher Scientific.[1] (n.d.). Remove Detergents and Small Molecules from Protein Samples.

  • Reagent Properties

    • PubChem. (2025).[1][3] 2-[4-(fluorosulfonyl)phenoxy]acetic acid Compound Summary.

    • [1]

Sources

Validation & Comparative

Comparison of 2-[4-(fluorosulfonyl)phenoxy]acetic acid vs sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: March 2026

The SuFEx Advantage: A Comparative Guide to 2-[4-(fluorosulfonyl)phenoxy]acetic acid vs. Sulfonyl Chlorides in Bioconjugation and Drug Discovery

As bioconjugation and targeted covalent inhibitor (TCI) development evolve, the chemical stability of linker molecules dictates the success of downstream assays. Historically, sulfonyl chlorides have been the default electrophiles for generating sulfonamides and sulfonate esters. However, their extreme hydrolytic instability and poor chemoselectivity severely limit their utility in complex biological matrices.

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has established aryl sulfonyl fluorides—specifically bifunctional hubs like 2-[4-(fluorosulfonyl)phenoxy]acetic acid —as vastly superior alternatives[1]. This guide objectively compares the physicochemical performance of fluorosulfonyl versus chlorosulfonyl linkers, providing researchers with the mechanistic causality and self-validating protocols needed to implement SuFEx chemistry effectively.

Mechanistic Causality: Why the S–F Bond Outperforms S–Cl

The superiority of 2-[4-(fluorosulfonyl)phenoxy]acetic acid over its chlorosulfonyl counterpart is rooted in fundamental thermodynamics and orbital shielding.

Sulfonyl chlorides are highly susceptible to both nucleophilic attack and reductive collapse[2]. The relatively large chlorine atom results in a longer, weaker S–Cl bond that readily undergoes homolytic scission[1]. In contrast, fluorine is the most electronegative element on the periodic table. Its small atomic radius allows for tight shielding of the sulfur(VI) center, while its electronegativity ensures that any bond cleavage is exclusively heterolytic (forming a stable fluoride ion, F⁻)[1].

This creates a state of latent reactivity : the –SO₂F group is entirely unreactive toward water, amines, and standard nucleophiles at neutral or basic pH until explicitly activated by a specific catalyst (e.g., DBU, Ca(NTf₂)₂) or a highly specific protein microenvironment[2][3].

Quantitative Physicochemical Comparison
Property2-[4-(fluorosulfonyl)phenoxy]acetic acid2-[4-(chlorosulfonyl)phenoxy]acetic acid
Bond Length (S–X) ~1.54 Å (Tightly shielded)[4]~2.02 Å (Exposed)[4]
Bond Dissociation Energy ~90.5 kcal/mol[1]~46.0 kcal/mol[1]
Cleavage Pathway Exclusively Heterolytic[1]Prone to Homolytic & Heterolytic[1]
Hydrolytic Half-Life (pH 7.4) > Weeks (Highly stable)[3]Minutes to Hours (Rapid degradation)[4]
Redox Stability Resistant to reduction[1]Readily reduced to sulfinic acids[1]

Bifunctional Utility and Orthogonal Reactivity

The true power of 2-[4-(fluorosulfonyl)phenoxy]acetic acid lies in its bifunctionality. It contains a carboxylic acid (–COOH) and a fluorosulfonyl group (–SO₂F).

In drug development and probe synthesis, researchers frequently need to attach a linker to a fluorophore or a targeting ligand via amide coupling. If a chlorosulfonyl linker is used, the basic, aqueous conditions required for standard EDC/NHS coupling will instantly hydrolyze the –SO₂Cl group into a dead-end sulfonic acid[4]. Conversely, the –SO₂F group remains completely intact during amide coupling, yielding a stable, functionalized probe ready for downstream SuFEx click conjugation[1].

Workflow cluster_0 SuFEx Linker (Fluorosulfonyl) cluster_1 Traditional Linker (Chlorosulfonyl) A 2-[4-(fluorosulfonyl)phenoxy] acetic acid B Amide Coupling (Aqueous/Basic) A->B C Intact -SO2F Probe (Stable) B->C D 2-[4-(chlorosulfonyl)phenoxy] acetic acid E Amide Coupling (Aqueous/Basic) D->E F Hydrolyzed Sulfonic Acid (Degraded) E->F

Workflow comparing chemoselectivity of fluorosulfonyl vs chlorosulfonyl linkers.

Self-Validating Experimental Protocols

To leverage this orthogonal reactivity, the following protocols utilize built-in validation steps to ensure the structural integrity of the S–F bond.

Protocol 1: Orthogonal Amide Coupling (Derivatization of the Carboxylic Acid)

Objective: Conjugate an amine-bearing fluorophore to the carboxylic acid of 2-[4-(fluorosulfonyl)phenoxy]acetic acid without degrading the –SO₂F warhead.

  • Activation: Dissolve 1.0 eq of 2-[4-(fluorosulfonyl)phenoxy]acetic acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of NHS. Stir at room temperature for 30 minutes.

    • Causality: EDC/NHS specifically activates the carboxylate to form a stable, amine-reactive NHS-ester. The –SO₂F group is thermodynamically blind to these reagents.

  • Conjugation: Add 1.0 eq of the target primary amine and 2.0 eq of DIPEA (N,N-Diisopropylethylamine). Stir for 4 hours.

    • Causality: DIPEA deprotonates the amine to enhance its nucleophilicity. Despite the basicity, the S–F bond remains shielded and unaffected.

  • Self-Validation (LC-MS): Quench the reaction and analyze via LC-MS.

    • Validation Check: The chromatogram must show the desired product mass with the intact isotopic signature of the –SO₂F group. The absence of an [M-19+17] peak (loss of F, addition of OH) confirms zero hydrolysis occurred.

Protocol 2: SuFEx Click Conjugation (Activation of the –SO₂F Group)

Objective: React the purified fluorosulfonyl probe from Protocol 1 with a target phenol or amine to form a stable sulfonate or sulfonamide.

  • Preparation: Dissolve the –SO₂F probe (1.0 eq) and the target phenol/amine (1.1 eq) in acetonitrile.

  • Catalytic Activation: Add 0.2 eq of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for phenols, or 5 mol% Ca(NTf₂)₂ for unreactive amines[2]. Stir at room temperature for 2–12 hours.

    • Causality: DBU acts as a potent nucleophilic catalyst, forming an activated arylsulfonyl ammonium fluoride intermediate that facilitates the heterolytic cleavage of the S–F bond. Alternatively, Ca(NTf₂)₂ acts as a Lewis acid, coordinating with the sulfonyl oxygens to pull electron density away from the sulfur center, allowing amine attack[2].

  • Self-Validation (¹⁹F NMR): Monitor the reaction using ¹⁹F NMR spectroscopy.

    • Validation Check: The distinct, sharp singlet of the aryl –SO₂F group (typically between +30 to +60 ppm) will completely disappear, confirming the quantitative exchange of the fluoride ion.

Logic A Intact -SO2F Probe B Latent State (Resistant to H2O/Nucleophiles) A->B C Activation Event (e.g., DBU, Ca(NTf2)2, Target Protein) B->C Catalyst D Heterolytic S-F Cleavage (Release of F-) C->D E Stable Covalent Conjugate (Sulfonate/Sulfonamide) D->E

Logical relationship of SuFEx latent reactivity and catalytic activation.

Applications in Chemical Biology

Because of their latent reactivity, sulfonyl fluorides have been classified as "privileged warheads" in chemical biology[3]. While sulfonyl chlorides indiscriminately label surface proteins and rapidly degrade in cellular media, sulfonyl fluorides circulate inertly until they encounter a specific protein microenvironment[3].

When 2-[4-(fluorosulfonyl)phenoxy]acetic acid is conjugated to a target-binding ligand, the resulting probe will only undergo SuFEx activation when bound to the active site of the target protein. Hydrogen bonding from the protein backbone or the presence of a proximal nucleophile acts as the "catalyst," triggering the heterolytic cleavage of the S–F bond[1]. This allows researchers to map context-specific Serine, Threonine, Tyrosine, Lysine, and Histidine residues with absolute chemoselectivity, making this linker indispensable for Activity-Based Protein Profiling (ABPP) and the design of next-generation covalent drugs[3].

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Angewandte Chemie International Edition[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology Chemical Science (Royal Society of Chemistry)[Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces ChemistrySelect[Link]

Sources

Chemoselectivity of Aryl Fluorosulfates: A Comparative Guide on Tyrosine vs. Lysine Targeting Using 2-[4-(fluorosulfonyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating electrophilic warheads for targeted covalent inhibitors (TCIs) and chemoproteomic profiling, I frequently encounter the challenge of balancing reactivity with chemoselectivity. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized this space. Among the most versatile SuFEx hubs is 2-[4-(fluorosulfonyl)phenoxy]acetic acid .

This bifunctional probe features a carboxylic acid for modular conjugation (e.g., to PROTAC ligands or fluorophores) and an aryl fluorosulfate warhead that exhibits exquisite, context-dependent chemoselectivity. In this guide, we will dissect the mechanistic causality behind its distinct preference for Tyrosine over Lysine residues and provide a self-validating experimental framework for profiling this selectivity.

Mechanistic Causality: The "Latent Electrophile" Paradigm

To understand the selectivity of 2-[4-(fluorosulfonyl)phenoxy]acetic acid, we must first abandon the traditional view of covalent modifiers. Unlike aliphatic sulfonyl fluorides (e.g., PMSF), which are highly reactive and indiscriminately label Serine or Lysine, aryl fluorosulfates act as "latent electrophiles"[1]. Their stability in aqueous environments stems from oxygen-mediated resonance stabilization of the sulfur atom, rendering them virtually inert to free amino acids under standard physiological conditions[1].

They remain dormant until activated by a specific protein microenvironment via proximity-enabled reactivity[2].

The Tyrosine Pathway (Preferred)

Aryl fluorosulfates demonstrate a profound chemoselectivity for Tyrosine residues in functional protein pockets[3]. This preference is driven by thermodynamics and transition-state stabilization. When the probe binds to a target, neighboring basic residues or hydrogen-bond networks activate the sulfur-fluorine bond while simultaneously lowering the pKa of the Tyrosine phenol[1]. The resulting phenolate nucleophile attacks the sulfur center, expelling fluoride and forming a highly stable diaryl sulfate linkage.

The Lysine Pathway (Context-Dependent)

While Lysine possesses a strongly nucleophilic primary amine, its


-amino group is predominantly protonated at physiological pH 7.4 (pKa ~10.5). For an aryl fluorosulfate to react with Lysine, the residue must reside in a uniquely basic microenvironment that suppresses its pKa, allowing the free amine to attack and form a sulfamate  linkage[2]. Consequently, Lysine modification by aryl fluorosulfates is significantly rarer and highly context-dependent.

SuFEx_Mechanism Probe Aryl Fluorosulfate Probe (Latent Electrophile) Tyr Tyrosine (Phenol) Activated by H-bond/Base Probe->Tyr SuFEx Click (Preferred) Lys Lysine (Primary Amine) Requires Deprotonation Probe->Lys SuFEx Click (Rare/Slow) Sulfate Diaryl Sulfate Linkage (Highly Stable) Tyr->Sulfate Sulfamate Sulfamate Linkage (Context-Dependent) Lys->Sulfamate

SuFEx reaction pathways for Tyrosine vs. Lysine targeting.

Quantitative Comparison: Tyrosine vs. Lysine Selectivity

The following table summarizes the physicochemical and kinetic differences when 2-[4-(fluorosulfonyl)phenoxy]acetic acid engages these two competing residues.

ParameterTyrosine (Tyr) ModificationLysine (Lys) Modification
Reactive State Phenolate anion (

)
Free primary amine (

)
Microenvironment Requirement H-bond acceptor or proximal baseHighly basic pocket (to lower pKa)
Resulting Linkage Diaryl Sulfate (

)
Sulfamate (

)
Linkage Stability Exceptionally high (hydrolysis resistant)Moderate to High
Physiological Reactivity (pH 7.4) Favored (Proximity-enabled)Unfavorable (Due to protonation)
Primary Application Targeted Covalent Inhibitors (TCIs)Activity-Based Protein Profiling

Experimental Methodology: A Self-Validating Chemoproteomic Workflow

To rigorously establish the trustworthiness of your selectivity claims, you cannot rely on simple direct labeling. You must employ a self-validating competitive workflow. By pre-incubating the proteome with an orthogonal Tyrosine-specific modifier (such as an aryl diazonium salt[4]), you can definitively prove that the fluorosulfate probe is selectively targeting Tyrosine over Lysine.

Step-by-Step Protocol

Step 1: Probe Functionalization Conjugate the acetic acid moiety of 2-[4-(fluorosulfonyl)phenoxy]acetic acid to an alkyne-amine (e.g., propargylamine) via standard EDC/NHS coupling. This creates a "clickable" SuFEx probe capable of downstream enrichment.

Step 2: Proteome Incubation (Test vs. Competitive Control)

  • Test Sample: Incubate native cell lysates (2 mg/mL) with the alkyne-fluorosulfate probe (50 µM) for 2 hours at 37°C.

  • Competitive Control: Pre-incubate a separate lysate aliquot with an aryl diazonium salt (which selectively blocks accessible Tyrosines via azo coupling[4]) for 30 minutes, followed by the addition of the alkyne-fluorosulfate probe.

Step 3: Click Chemistry Enrichment Perform Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag to the probe-labeled proteins. Precipitate the proteins, resuspend, and enrich using streptavidin-agarose beads.

Step 4: On-Bead Digestion & LC-MS/MS Reduce, alkylate, and digest the enriched proteins using Trypsin/GluC. Elute the resulting peptides and analyze them via high-resolution LC-MS/MS. Search for a mass shift corresponding to the probe adduct (minus HF) on Tyrosine and Lysine residues.

Step 5: Data Validation Quantify the spectral counts of modified peptides. In a highly selective system, the test sample will show >90% modification on Tyrosine. The complete disappearance of these specific Tyrosine-modified peptides in the competitive control sample definitively validates the chemoselectivity of the fluorosulfate warhead.

Workflow Step1 1. Incubation Probe + Native Proteome Step2 2. Digestion Trypsin/GluC Cleavage Step1->Step2 Step3 3. Enrichment Click-Chemistry Pull-down Step2->Step3 Step4 4. LC-MS/MS Identify Modified Residues Step3->Step4 Step5 5. Data Validation Quantify Tyr vs Lys Step4->Step5

Self-validating chemoproteomic workflow for quantifying selectivity.

References

1.4 2.1 3.3 4.2

Sources

A Senior Application Scientist's Guide to Verifying SuFEx Reaction Efficiency with 2-[4-(fluorosulfonyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of SuFEx and the Versatility of a Bifunctional Linker

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has marked a significant advancement in the field of chemical biology and drug discovery, offering a robust and reliable method for forging stable connections between molecular building blocks.[1][2] As a second-generation click chemistry, SuFEx reactions are characterized by their high specificity, efficiency, and broad functional group tolerance, making them an invaluable tool for the synthesis of complex molecules.[3][4] At the heart of this chemistry lies the unique reactivity of the sulfonyl fluoride (-SO₂F) group, which remains remarkably stable under various conditions, yet can be selectively activated to react with nucleophiles like phenols and amines.[2]

This guide focuses on a particularly versatile SuFEx reagent: 2-[4-(fluorosulfonyl)phenoxy]acetic acid . This bifunctional linker combines the selective reactivity of an aryl sulfonyl fluoride with a readily functionalizable carboxylic acid handle, opening up a wide array of possibilities for creating novel bioconjugates, PROTACs, and other advanced molecular architectures. Here, we provide an in-depth, data-driven comparison of SuFEx reactions utilizing this linker with traditional sulfonylation methods, offering practical insights and detailed protocols to empower your research.

The SuFEx Advantage: A Comparative Analysis

Traditionally, the formation of sulfonamides and sulfonate esters has relied heavily on the use of sulfonyl chlorides. While effective, these reagents are often plagued by issues of instability, lower selectivity, and harsh reaction conditions.[5] Sulfonyl fluorides, in contrast, offer a superior alternative due to their enhanced stability and more controlled reactivity.[3][6]

The key to the SuFEx reaction's efficiency lies in the "on-water" or catalyzed activation of the otherwise stable S-F bond, allowing for clean and high-yielding transformations under mild conditions.[7] This is in stark contrast to many traditional methods that may require stringent anhydrous conditions and can lead to a higher incidence of side products.

Why Choose 2-[4-(fluorosulfonyl)phenoxy]acetic acid?

The selection of 2-[4-(fluorosulfonyl)phenoxy]acetic acid as a SuFEx linker is underpinned by several key advantages:

  • Bifunctionality: The presence of both a reactive sulfonyl fluoride and a versatile carboxylic acid allows for sequential or orthogonal conjugation strategies.

  • Aromatic Sulfonyl Fluoride Reactivity: Aryl sulfonyl fluorides are generally more reactive than their alkyl counterparts, facilitating efficient reactions with a broader range of nucleophiles.

  • Linker Rigidity and Spacing: The phenoxyacetic acid backbone provides a defined spatial orientation between the two functional groups, which can be crucial in applications such as PROTAC design.

Experimental Verification: Protocols and Comparative Data

To objectively assess the efficiency of SuFEx reactions with 2-[4-(fluorosulfonyl)phenoxy]acetic acid, we present detailed protocols for its reaction with representative amine and phenol nucleophiles. These are compared with traditional sulfonylation methods using sulfonyl chlorides.

Synthesis of 2-[4-(fluorosulfonyl)phenoxy]acetic acid

A reliable method for the synthesis of the title compound involves the reaction of 2-(4-hydroxyphenoxy)acetic acid with sulfuryl fluoride (SO₂F₂) or a suitable solid surrogate.[8]

Protocol 1: Synthesis of 2-[4-(fluorosulfonyl)phenoxy]acetic acid

  • Dissolution: Dissolve 2-(4-hydroxyphenoxy)acetic acid (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dichloromethane.

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (1.5 equivalents), to the solution.

  • Fluorosulfonylation: Introduce sulfuryl fluoride (SO₂F₂) gas into the reaction mixture at room temperature, or add a solid fluorosulfonylating agent.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and perform a standard aqueous work-up.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield 2-[4-(fluorosulfonyl)phenoxy]acetic acid.[9]

SuFEx Reaction with a Primary Amine: Benzylamine

Protocol 2: SuFEx Reaction with Benzylamine

  • Reactant Mixture: In a vial, dissolve 2-[4-(fluorosulfonyl)phenoxy]acetic acid (1 equivalent) and benzylamine (1.1 equivalents) in a suitable solvent such as acetonitrile.

  • Base Addition: Add a suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform a standard aqueous work-up.

  • Purification: Purify the resulting sulfonamide by column chromatography.

SuFEx Reaction with a Phenol: 4-Methoxyphenol

Protocol 3: SuFEx Reaction with 4-Methoxyphenol

  • Reactant Mixture: Dissolve 2-[4-(fluorosulfonyl)phenoxy]acetic acid (1 equivalent) and 4-methoxyphenol (1.1 equivalents) in acetonitrile.

  • Base Addition: Add DBU (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC and perform a standard aqueous work-up upon completion.

  • Purification: Purify the resulting sulfonate ester by column chromatography.

Comparative Data

The following tables provide a comparative overview of the expected reaction efficiencies. While specific yield and reaction time data for 2-[4-(fluorosulfonyl)phenoxy]acetic acid is not extensively published, the data presented for analogous systems provides a strong basis for estimating its performance.

Table 1: Comparison of Sulfonylation of Benzylamine

ReagentConditionsReaction TimeTypical YieldReference
2-[4-(fluorosulfonyl)phenoxy]acetic acid DBU, Acetonitrile, RT2-4 h>90% (estimated)[1][6]
Benzylsulfonyl ChlorideTriethylamine, DCM, RT12-18 h70-85%[5]

Table 2: Comparison of Sulfonylation of 4-Methoxyphenol

ReagentConditionsReaction TimeTypical YieldReference
2-[4-(fluorosulfonyl)phenoxy]acetic acid DBU, Acetonitrile, RT4-6 h>90% (estimated)[7][10]
p-Toluenesulfonyl ChloridePyridine, 0°C to RT12-24 h60-80%[11]

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

SuFEx_Workflow cluster_prep Reagent Preparation cluster_reaction SuFEx Reaction cluster_workup Work-up & Purification reagent 2-[4-(fluorosulfonyl)phenoxy]acetic acid mix Combine Reagents in Solvent reagent->mix nucleophile Amine or Phenol nucleophile->mix base DBU base->mix solvent Acetonitrile solvent->mix stir Stir at Room Temperature mix->stir quench Aqueous Work-up stir->quench purify Column Chromatography quench->purify product Purified Product purify->product

Caption: Experimental workflow for SuFEx reaction.

Caption: Simplified SuFEx reaction mechanism.

Conclusion: A Superior Tool for Molecular Construction

The use of 2-[4-(fluorosulfonyl)phenoxy]acetic acid in SuFEx reactions represents a significant advancement for researchers in drug discovery and chemical biology. Its bifunctional nature, coupled with the high efficiency and mild conditions of the SuFEx click chemistry, provides a powerful platform for the synthesis of complex molecular architectures.[12] The data and protocols presented in this guide demonstrate the clear advantages of this approach over traditional sulfonylation methods, highlighting its potential to accelerate the development of novel therapeutics and research tools. By understanding and implementing these advanced techniques, scientists can unlock new possibilities in molecular design and construction.

References

  • Sharpless, K. B., Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
  • Li, S., Wu, P., et al. (2017). Iminosulfur Oxydifluorides: A Novel Class of SuFExable Hubs for Drug Discovery.
  • Poulsen, T. B., and Jørgensen, K. A. (2008). Catalytic Asymmetric Friedel–Crafts Reactions of Aromatic and Heteroaromatic Compounds. Chemical Reviews, 108(8), 2903-2915.
  • Li, G., and Sharpless, K. B. (2017). Aqueous Buffer Promoted SuFEx Reaction for Sulfamide Synthesis.
  • Moses, J. E., and Sharpless, K. B. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(16), 4234-4248.
  • Guo, T., et al. (2018). A shelf-stable fluorosulfuryl imidazolium triflate salt for the synthesis of arylfluorosulfates and sulfamoyl fluorides.
  • BenchChem. (2025). A Comparative Guide to Benzenesulfonyl Chloride Alternatives in Synthesis. BenchChem Technical Guides.
  • Qin, H. L., et al. (2021).
  • Enamine. (n.d.). Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. Enamine.
  • Sigma-Aldrich. (n.d.). 2-(4-((fluorosulfonyl)oxy)phenyl)acetic acid. Product Page.
  • Jiang, X., et al. (2023). Advances in the construction of diverse SuFEx linkers.
  • Natural Volatiles and Essential Oils. (2021). Method for the Synthesis and Bioavailability of Phenol-4- Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. Natural Volatiles and Essential Oils, 8(4), 211-218.
  • Sharpless, K. B., et al. (2020). Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx). Current Protocols in Chemical Biology, 12(2), e75.
  • Dong, J., and Sharpless, K. B. (2019). Fluorosulfuryl Azide: A New Reagent for the Synthesis of Azides from Primary Amines.
  • Moses, J. E., et al. (2021). Accelerated SuFEx Click Chemistry For Modular Synthesis.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • J. Chem. Pharm. Res. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.

Sources

Benchmarking Fluorosulfonyl Phenoxyacetic Acid Against Traditional Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of bioconjugation and drug development has been fundamentally transformed by click chemistry. While traditional bioorthogonal methods like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have dominated the field, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) has introduced a new paradigm of "latent" electrophilic reactivity.

Within the SuFEx toolkit, fluorosulfonyl phenoxyacetic acid (FS-PAA) has emerged as a highly specialized bifunctional linker. Unlike traditional click reagents that rely on strictly bioorthogonal functional groups, FS-PAA leverages proximity-driven chemoselectivity to target natural amino acids (Tyrosine, Lysine, Histidine) under physiological conditions. This guide objectively benchmarks FS-PAA against CuAAC, SPAAC, and Tetrazine-based (IEDDA) alternatives, providing actionable, self-validating protocols for drug discovery professionals.

Mechanistic Causality: The SuFEx Advantage of FS-PAA

To understand the utility of FS-PAA, one must analyze the causality behind its molecular design. The reagent consists of two functional poles: a carboxylic acid for standard bioconjugation and a fluorosulfonyl (


) warhead for SuFEx click chemistry.

Why FS-PAA over traditional sulfonyl chlorides or rigid SuFEx linkers?

  • The S(VI)-F Bond Stability: Unlike sulfonyl chlorides (

    
    ), which rapidly hydrolyze in water, the 
    
    
    
    group is exceptionally stable in aqueous media, resisting hydrolysis, reduction, and biological degradation. As demonstrated in foundational SuFEx literature, the S-F bond remains inert until activated by a specific microenvironment or catalyst, acting as a "latent" electrophile ().
  • Electronic Tuning via the Phenoxy Ether: The ether linkage (

    
    ) in the phenoxyacetic acid moiety acts as an electron-donating group to the aromatic ring. This slightly deactivates the para-substituted 
    
    
    
    group compared to rigid alternatives like 4-(fluorosulfonyl)benzoic acid (4-FSB). This electronic tuning minimizes off-target background labeling, making FS-PAA ideal for Targeted Covalent Inhibitors (TCIs).
  • Conformational Flexibility: The acetic acid spacer introduces additional rotatable bonds. In Cross-Linking Mass Spectrometry (CXMS) or , this flexibility allows the warhead to physically sweep a larger radius to find its nucleophilic partner (e.g., a Tyrosine phenolate).

G cluster_sufex SuFEx (FS-PAA) cluster_cuaac CuAAC A1 FS-PAA (-SO2F) C1 Conjugate (-SO2-O-Tyr) A1->C1 Proximity B1 Protein (Tyr-OH) B1->C1 A2 Azide (-N3) C2 1,4-Triazole A2->C2 Cu(I) B2 Alkyne (-C≡CH) B2->C2

Mechanistic comparison of SuFEx (FS-PAA) vs. CuAAC click chemistry pathways.

Quantitative Benchmarking Analysis

When benchmarking FS-PAA against other click reagents, the decision matrix hinges on the trade-off between absolute reaction speed and the requirement for external catalysts or bulky tags. highlight that while IEDDA is the fastest, SuFEx offers unparalleled atom economy and native-residue targeting.

Benchmarking ParameterFS-PAA (SuFEx)CuAACSPAACIEDDA (Tetrazine)
Reactive Partners

+ Nucleophile (Tyr, Lys, His)
Azide + Terminal AlkyneAzide + CyclooctyneTetrazine + TCO / Alkene
Catalyst Required None (Proximity-driven) or BaseCu(I)NoneNone
Reaction Kinetics (

)
Variable (Latent until activated)



Biocompatibility Excellent (Water/Oxygen stable)Poor (Cu toxicity, ROS generation)Good (Bulky lipophilic tags)Excellent
Linkage Formed Sulfonate / Sulfonamide1,4-Triazole1,4/1,5-Triazole mixtureDihydropyridazine
Primary Application Targeted Covalent Inhibitors, CXMSIn vitro bioconjugationLive-cell imagingFast in vivo labeling
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol for utilizing FS-PAA in protein labeling is designed as a self-validating system . Each phase includes a specific analytical checkpoint to confirm causality and prevent downstream failure.

Phase 1: Carboxylate Activation (Synthesis of FS-PAA-NHS Ester)

Because the


 group is highly resistant to standard coupling reagents, we can selectively activate the carboxylic acid of FS-PAA without polymerizing or degrading the warhead.
  • Reaction Setup: Dissolve 1.0 eq of FS-PAA in anhydrous DMF. Add 1.2 eq of N-Hydroxysuccinimide (NHS) and 1.5 eq of EDC-HCl.

  • Causality of Reagents: EDC activates the carboxylate, while NHS forms a stable, amine-reactive intermediate. DMF is used to prevent premature hydrolysis of the activated ester.

  • Incubation: Stir at room temperature for 4 hours.

  • Validation Checkpoint (LC-MS): Analyze an aliquot via LC-MS. Validation criteria: The mass spectrum must show the intact NHS ester. The absence of sulfonic acid (

    
    ) byproducts confirms that the S-F bond remained completely inert during activation.
    
Phase 2: Amine Conjugation & Proximity-Driven SuFEx Click
  • Primary Conjugation: Introduce the FS-PAA-NHS ester to the target peptide/protein (containing a free N-terminus or surface lysines) in PBS buffer (pH 7.4). Incubate for 2 hours at room temperature.

  • Latent State Validation: Perform an intact protein mass spectrometry check. Validation criteria: The mass should increase by the exact molecular weight of the FS-PAA tag minus the NHS leaving group. The

    
     must still be intact (no loss of 20 Da for HF).
    
  • SuFEx Cross-Linking: Introduce the interactome or secondary target protein. Adjust the buffer to pH 8.0.

  • Causality of pH Shift: Elevating the pH slightly increases the population of deprotonated Tyrosine phenolates in the target binding pocket. When the target protein binds, the local microenvironment brings the phenolate into direct proximity with the latent

    
     group, forcing the expulsion of fluoride and forming a stable sulfonate bond.
    
  • Final Validation: Analyze via Trypsin digest and Cross-Linking Mass Spectrometry (CXMS). A mass shift corresponding to the loss of HF (20 Da) confirms successful SuFEx covalent bond formation.

Workflow Step1 1. Carboxylate Activation (EDC/NHS) Step2 2. Bioconjugation (Amide Bond Formation) Step1->Step2 Step3 3. Latent State (Stable SO2F Warhead) Step2->Step3 Step4 4. SuFEx Click (Proximity-Driven) Step3->Step4 Step5 5. Validation (LC-MS/MS) Step4->Step5

Step-by-step experimental workflow for FS-PAA protein labeling and SuFEx cross-linking.

Conclusion

While CuAAC and SPAAC remain foundational for strictly bioorthogonal applications, they fall short when researchers need to covalently target native amino acids without introducing massive steric bulk. Fluorosulfonyl phenoxyacetic acid bridges this gap. By combining the synthetic tractability of an aliphatic carboxylic acid with the latent, proximity-driven reactivity of the SuFEx warhead, FS-PAA provides drug developers with an unparalleled tool for mapping protein-protein interactions and designing next-generation covalent therapeutics.

References
  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences (PNAS), 2018. URL:[Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 2025. URL:[Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 2021. URL:[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences (MDPI), 2023. URL:[Link]

Safety Operating Guide

2-[4-(fluorosulfonyl)phenoxy]acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: 2-[4-(fluorosulfonyl)phenoxy]acetic acid (CAS: 2475190-90-8) is a bifunctional linker containing a carboxylic acid and a sulfonyl fluoride (SuFEx) warhead. While sulfonyl fluorides are kinetically stable compared to sulfonyl chlorides, they are electrophilic alkylating agents and potential enzyme inhibitors.

  • Critical Hazard: Improper hydrolysis releases Hydrogen Fluoride (HF) and fluoride ions.

  • Prohibited: Do NOT pour down the drain. Do NOT mix with strong oxidizers or concentrated bases without cooling (exothermic).

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Mechanism

To dispose of this compound safely, you must understand its dual-reactivity profile. This is not just a generic organic acid; it is a "spring-loaded" electrophile.

FeatureChemical MoietyHazard Mechanism
Acidic Head Carboxylic Acid (

)
Corrosive/Irritant: Lowers pH of waste streams; incompatible with cyanides/sulfides (gas release).
Reactive Tail Sulfonyl Fluoride (

)
Delayed Toxicity: Highly stable to water at neutral pH but hydrolyzes in basic conditions to release

(fluoride) and

(sulfonate).
Stability Phenyl Ether BackbonePersistence: The ether linkage is robust, meaning the compound resists rapid environmental degradation, necessitating incineration.

The "SuFEx" Paradox: Unlike sulfonyl chlorides, which fume and hydrolyze instantly, this compound is "shelf-stable." This creates a false sense of security. In a waste container, over weeks, slow hydrolysis can pressurize the vessel with HF gas if moisture is present.

Disposal Decision Framework

Use the following logic flow to determine the correct waste stream.

DisposalFlow Start Waste Material Source StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Excess) StateCheck->Solid Liquid Liquid (Reaction Mix) StateCheck->Liquid ActionSolid Pack in Glass/HDPE. Label: 'Toxic Solid, Organic' Trace Fluoride Warning Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Waste (Post-Workup) Liquid->Aqueous Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (DMSO, DMF, MeOH) SolventCheck->NonHalo ActionHalo Halogenated Waste Stream. Label: 'Flammable/Toxic' Do NOT mix with strong base. Halo->ActionHalo ActionNonHalo Non-Halogenated Stream. (Segregate if >5% Halogen content) NonHalo->ActionNonHalo ActionAq Check pH. Adjust to pH 6-9. Label: 'Aqueous Waste + Fluorides' Aqueous->ActionAq

Figure 1: Decision tree for segregating 2-[4-(fluorosulfonyl)phenoxy]acetic acid waste streams based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicable to: Expired reagent, weighing boat residues, spill cleanup solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Why? While glass is acceptable for the dry solid, HDPE is shatterproof and resistant to any HF generated if moisture enters.

  • Labeling:

    • Primary: "Hazardous Waste - Solid Toxic."

    • Constituents: "2-[4-(fluorosulfonyl)phenoxy]acetic acid."[1]

    • Hazards: Irritant, Corrosive (Acid), Potential HF generation.

  • Storage: Keep tightly sealed. Store away from bases (amines, hydroxides) to prevent exothermic decomposition.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable to: SuFEx reaction mixtures in DCM, DMF, or Acetonitrile.

  • Segregation:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Waste .

    • If dissolved in DMSO/DMF : Dispose in Non-Halogenated Waste (unless the total halogen content >2-5%, then default to Halogenated).

  • Quenching (Optional but Recommended for High Concentrations):

    • If the solution contains unreacted sulfonyl fluoride (>100 mg), add a nucleophile (e.g., amine) to consume the reactive warhead before binning.

    • Note: This generates a sulfonamide (stable) and HF/Ammonium fluoride. Ensure the waste container is vented if done on a large scale.[2]

Protocol C: Aqueous Waste (Workup Layers)

Applicable to: Aqueous washes from extractions.

  • pH Check: The carboxylic acid moiety will lower the pH.

  • Neutralization: Slowly add 1M NaOH or Saturated Sodium Bicarbonate (

    
    ) to adjust pH to 6–9.
    
    • Warning: Basic conditions accelerate the hydrolysis of any residual sulfonyl fluoride to sulfonate + fluoride ion (

      
      ).
      
  • Disposal: Label as "Aqueous Waste - Contains Fluorides." Do not mix with acidic waste streams (risk of HF reformation).

Decontamination of Glassware

Standard washing may not immediately hydrolyze the sulfonyl fluoride due to its stability.

  • Rinse 1: Rinse glassware with Acetone or DCM (collect in Halogenated Waste).

  • Deactivation Bath: Submerge glassware in a Base Bath (Ethanolic KOH or NaOH) for >2 hours.

    • Mechanism:[2][3][4][5][6][7] The strong base rapidly hydrolyzes the

      
       bond, converting it to the water-soluble sulfonate and fluoride salt.
      
  • Final Wash: Rinse with water and detergent.

Emergency Response (Spills)

ScenarioProtocol
Solid Spill 1. Wear double nitrile gloves and N95/P100 respirator.2. Cover with dry sand or Vermiculite.3. Scoop into HDPE container.4. Wipe area with 5% Sodium Bicarbonate solution.
Solution Spill 1. Absorb with chemically inert pads (polypropylene).2. Do NOT use paper towels (rapid acid degradation).3. Treat surface with weak base (Sodium Carbonate) to neutralize acid.
Skin Contact 1. Wash with soap/water for 15 mins.2. If significant exposure: Apply Calcium Gluconate gel (standard HF protocol) as a precaution against fluoride absorption.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-(4-((fluorosulfonyl)oxy)phenyl)acetic acid. Retrieved from

  • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Retrieved from

  • National Institutes of Health (NIH). (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals. PubMed Central. Retrieved from

  • Temple University EHS. (2021). Chemical Waste Disposal Guidelines. Retrieved from

  • American Chemical Society (ACS). (2019). Sulfonyl Fluoride Synthesis and Hydrolysis Safety. Journal of the American Chemical Society. Retrieved from

Sources

Personal protective equipment for handling 2-[4-(fluorosulfonyl)phenoxy]acetic acid

[1]

Executive Summary

2-[4-(fluorosulfonyl)phenoxy]acetic acid is a bifunctional building block containing a carboxylic acid and a sulfonyl fluoride (


)11

Immediate Action Required:

  • Primary Hazard: Skin/Eye corrosion and potential systemic toxicity via covalent protein binding.[1]

  • Critical Control: Moisture exclusion is vital to prevent hydrolysis and HF release.[1]

  • Antidote: 2.5% Calcium Gluconate Gel must be immediately accessible in the workspace during all handling.[1]

Part 1: Chemical Hazard Analysis (The "Why")

As a Senior Application Scientist, I emphasize that safety protocols must be based on mechanistic understanding, not just rote compliance.

The Electrophilic Warhead ( )

Unlike acid halides, the sulfonyl fluoride group is kinetically stable in water at neutral pH.[1] However, it is a "sleeping tiger."[1]

  • Mechanism: It reacts specifically with nucleophilic residues (Tyrosine, Serine, Lysine, Histidine) in proteins.[1] This means skin contact does not just cause a surface burn; it can result in sensitization and deep-tissue covalent modification .[1]

  • The Hydrolysis Trap: In the presence of moisture and weak bases (often found on skin surface or in waste streams), the

    
     bond hydrolyzes.[1]
    
    
    
    This releases Hydrofluoric Acid (HF) .[1] While the rate is slower than with acyl fluorides, the generation of fluoride ions (
    
    
    ) poses a risk of deep tissue necrosis and calcium scavenging (hypocalcemia) if untreated.[1]
Physical State Risks[1][2][3]
  • Solid State (Powder): The primary risk is inhalation of dust, which can hydrolyze in the moist mucous membranes of the respiratory tract, causing delayed edema.[1]

  • Solution State: Solvents like DMSO or DMF, often used with this compound, act as carriers, transporting the toxic payload through the skin barrier faster than the neat solid.[1]

Part 2: PPE Matrix & Selection Logic

This matrix is designed to be a self-validating decision tool. Do not default to "standard lab PPE."[1]

PPE Selection Table
ComponentTask: Weighing/Transferring SolidTask: Reaction Setup/Workup (Solution)Scientific Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Laminate/Barrier (Silver Shield) Alternative:[1] Double Nitrile (change every 15 mins)Sulfonyl fluorides can permeate nitrile in organic solvents (DCM/DMF).[1] Laminate offers >4h breakthrough time [1].[1]
Eye Protection Chemical Safety Goggles (Tight-fitting)Chemical Safety Goggles + Face ShieldDust can bypass standard safety glasses.[1] A face shield protects against splash hydrolysis (HF generation).[1]
Respiratory N95 (minimum) or P100 RespiratorFume Hood (Sash at 18 inches)Prevents inhalation of hydrolyzable dust.[1]
Body Defense Lab Coat (Cotton/Poly) + Chemical ApronLab Coat + Chemical Apron + Tyvek SleevesProtects wrists (the most common exposure point) during reach-in operations.[1]
Immediate Aid Calcium Gluconate Gel (2.5%) Calcium Gluconate Gel (2.5%) Mandatory antidote for any fluoride-releasing agent.[1]
Visualization: PPE Decision Logic

The following diagram illustrates the decision pathway for selecting the correct PPE based on the physical state and solvent system.

PPE_LogicStartStart: Assess Material StateState_SolidState: SOLID (Powder)Start->State_SolidState_SolnState: SOLUTIONStart->State_SolnRisk_DustRisk: Hydrolysis in LungsState_Solid->Risk_DustInhalation HazardRisk_PermRisk: Solvent Carrier EffectState_Soln->Risk_PermPPE_SolidPPE: Double Nitrile + N95/P100+ GogglesRisk_Dust->PPE_SolidSolvent_CheckSolvent: DMSO/DMF/DCM?Risk_Perm->Solvent_CheckPPE_BarrierPPE: Silver Shield/Laminate(Essential)Solvent_Check->PPE_BarrierYes (High Permeation)PPE_StdPPE: Double Nitrile(Change <15 mins)Solvent_Check->PPE_StdNo (Aq/Alc)

Figure 1: Decision logic for PPE selection.[1] Note the critical branch for organic solvents, which necessitates laminate gloves due to the carrier effect.[1]

Part 3: Operational Protocols

Protocol A: Weighing & Transfer (The "Static" Hazard)

The phenoxyacetic acid backbone often makes this solid prone to static charge, causing "fly-away" powder.[1]

  • Engineering Control: Operate inside a chemical fume hood or a powder containment balance enclosure.

  • Static Mitigation: Use an ionizing gun or anti-static weighing boat.[1] Do not use plastic spatulas; use stainless steel to ground the charge.[1]

  • The "Clean Zone" Technique:

    • Place a secondary containment tray (spill tray) inside the hood.[1]

    • Line the tray with a specific color absorbent pad (e.g., Pink) designated only for this compound.[1]

    • If powder lands on the pad, treat the pad as hazardous waste immediately.[1]

Protocol B: Reaction Quenching & Decontamination

Because the

11

The Quench Solution (Self-Validating System):

  • Composition: 1.0 M NaOH (or KOH) in 1:1 Methanol/Water.

  • Mechanism: Base-mediated hydrolysis converts the reactive sulfonyl fluoride into the inert sulfonate (

    
    ) and fluoride (
    
    
    ).[1]
  • Validation: Check pH. The solution must remain >pH 10 to ensure rapid hydrolysis.[1]

Step-by-Step Decontamination:

  • Spills: Cover with solid sodium carbonate (

    
    ) or calcium carbonate (
    
    
    ).[1] This neutralizes potential HF and absorbs the liquid.[1]
  • Glassware: Soak contaminated glassware in the Quench Solution for at least 2 hours before standard washing.[1]

  • Surface Wipe: Wipe surfaces with a 10% Sodium Carbonate solution, followed by water.[1]

Part 4: Emergency Response & Disposal

Emergency Response Workflow

In the event of exposure, speed is critical.[1] The "calcium bridge" must be re-established immediately.

Emergency_ResponseExposureExposure EventSkinSkin ContactExposure->SkinEyeEye ContactExposure->EyeFlushFlush Water (15 min)Skin->FlushImmediateEye->FlushHold lid openGelApply Ca-Gluconate Gel(Massage continuously)Flush->GelAfter 5 mins flushingMedicalSeek ER/Medical Help(Bring SDS)Flush->MedicalDo NOT use Gel in EyeGel->Medical

Figure 2: Emergency response workflow.[1] Note: Calcium Gluconate gel is for SKIN application only; never apply to eyes.

Disposal Strategy

Do not mix with standard organic solvents if unquenched.[1]

  • Segregation: Collect waste in a container labeled "Sulfonyl Fluoride - Toxic/Corrosive."[1]

  • Chemical Treatment: Treat waste with excess Calcium Hydroxide (

    
    ) or Calcium Carbonate.[1] This precipitates fluoride as Calcium Fluoride (
    
    
    , insoluble solid) and hydrolyzes the sulfonyl group [2].[1]
  • Final Stream: Dispose of as Halogenated Organic Waste .

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection.[1] United States Department of Labor.[1] Available at: [Link][1]

  • National Institutes of Health (NIH). Degradation and disposal of some enzyme inhibitors (sulfonyl fluorides).[1] PubMed.[1] Available at: [Link]

  • Dong, J., et al. Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition, 2014.[1] Available at: [Link][1]

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.